molecular formula C8H11NO3 B129014 2-(5-Propylisoxazol-4-yl)acetic acid CAS No. 155602-48-5

2-(5-Propylisoxazol-4-yl)acetic acid

Número de catálogo: B129014
Número CAS: 155602-48-5
Peso molecular: 169.18 g/mol
Clave InChI: HYQBSPGWFHBEDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-Propylisoxazol-4-yl)acetic acid is a chemical compound with the CAS Number 155602-48-5 . It has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . Researchers can identify the compound using its SMILES string, O=C(O)CC1=C(CCC)ON=C1 , and its InChI Key, HYQBSPGWFHBEDV-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please contact us for specific data on its applications, mechanism of action, and purity specifications.

Propiedades

Número CAS

155602-48-5

Fórmula molecular

C8H11NO3

Peso molecular

169.18 g/mol

Nombre IUPAC

2-(5-propyl-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11)

Clave InChI

HYQBSPGWFHBEDV-UHFFFAOYSA-N

SMILES

CCCC1=C(C=NO1)CC(=O)O

SMILES canónico

CCCC1=C(C=NO1)CC(=O)O

Sinónimos

4-Isoxazoleaceticacid,5-propyl-(9CI)

Origen del producto

United States

Foundational & Exploratory

potential therapeutic targets of 2-(5-propylisoxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(5-propylisoxazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and structural versatility allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic activities including anti-inflammatory, anticancer, and anticonvulsant effects.[2][3][4] This guide provides a comprehensive framework for the initial investigation of 2-(5-propylisoxazol-4-yl)acetic acid, a novel compound featuring this privileged heterocycle. While direct studies on this specific molecule are not yet prevalent in public literature, this document will extrapolate from the rich pharmacology of structurally related isoxazole and acetic acid derivatives to propose high-probability therapeutic targets and outline a rigorous, multi-tiered experimental plan for their validation. We will delve into the rationale behind target selection, provide detailed protocols for key validation assays, and present a logical workflow for elucidating the compound's mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups, enabling it to modulate pharmacokinetic and pharmacodynamic properties.[4] Its presence in drugs like the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide underscores its clinical significance.[1] The general class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many isoxazole-containing compounds modulate inflammatory pathways.[2][5]

  • Anticancer Activity: Targeting key enzymes in cancer progression such as kinases and DNA repair enzymes.[4][5]

  • Neurological Activity: Including anticonvulsant properties through modulation of ion channels.[2]

  • Antimicrobial Properties: Forming the core of several clinically used antibiotics.[1]

The subject of this guide, 2-(5-propylisoxazol-4-yl)acetic acid, combines the isoxazole core with an acetic acid side chain, a feature also common in various bioactive molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This structural combination suggests a strong rationale for investigating its therapeutic potential, starting with the most probable targets inferred from its chemical architecture.

High-Priority Therapeutic Areas and Potential Molecular Targets

Based on the extensive literature on isoxazole and acetic acid derivatives, we have identified three primary therapeutic areas for initial investigation: Inflammation, Oncology, and Neurology.

Anti-inflammatory Activity

The acetic acid moiety is a classic feature of many cyclooxygenase (COX) inhibitors.[6] Furthermore, various heterocyclic acetic acid derivatives have demonstrated potent anti-inflammatory effects through diverse mechanisms.[7][8]

Primary Hypothesized Target: Cyclooxygenase (COX-1/COX-2)

The most immediate hypothesis for an acetic acid derivative is the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

  • Causality: The acidic carboxyl group can mimic the arachidonic acid substrate, binding to the active site of COX enzymes. The heterocyclic isoxazole core can provide additional binding interactions, potentially conferring selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects. Structurally similar compounds, such as thiazole-containing propionic acids, are known COX inhibitors.[6]

Secondary Hypothesized Targets:

  • Aldose Reductase (AR): Inhibition of AR has been linked to anti-inflammatory effects by modulating the NF-κB pathway.[7] Several acetic acid derivatives have shown AR inhibitory activity.[7][9]

  • Pro-inflammatory Cytokine Release: The compound could potentially modulate the production of cytokines like TNF-α and IL-1β in immune cells, a mechanism observed with other heterocyclic compounds.[7]

Anticancer Activity

The isoxazole scaffold is present in numerous compounds designed to target critical pathways in oncology.[3][5]

Primary Hypothesized Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

  • Causality: Isoxazole-oxazole hybrids have demonstrated potent VEGFR2 inhibition.[5] The planar isoxazole ring can participate in π-stacking and hydrogen bonding interactions within the ATP-binding pocket of the kinase domain, a common mechanism for kinase inhibitors.

Secondary Hypothesized Targets:

  • Poly (ADP-ribose) polymerase-1 (PARP1): A crucial enzyme in DNA repair, PARP1 inhibitors are an established class of anticancer drugs. Isoxazole-containing hybrids have been identified as PARP1 inhibitors.[5]

  • Heat Shock Protein 90 (Hsp90): This molecular chaperone is responsible for the stability of numerous oncoproteins. Isoxazole derivatives have been developed as Hsp90 inhibitors.[5]

  • Heparanase: An enzyme involved in extracellular matrix remodeling and angiogenesis. Acetic acid derivatives have been reported as heparanase inhibitors.[10]

Neurological Activity

The proven clinical efficacy of the isoxazole-containing drug Zonisamide provides a strong rationale for investigating neurological applications.[1]

Primary Hypothesized Target: Voltage-Gated Sodium Channels (VGSCs)

VGSCs are critical for the initiation and propagation of action potentials in neurons. Their modulation is a key mechanism for many anticonvulsant drugs.

  • Causality: Isoxazole derivatives have been specifically engineered to interact with VGSCs.[2] The lipophilic propyl group and the overall electronic distribution of the 2-(5-propylisoxazol-4-yl)acetic acid molecule may allow it to partition into neuronal membranes and interact with specific states of the channel (e.g., the inactivated state) to reduce neuronal hyperexcitability.

Experimental Validation Workflow

A tiered approach is recommended to efficiently screen for activity and then delve into the specific mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Mechanistic Deep Dive A Compound Synthesis & QC (Purity >98%) B Cell-Free Enzymatic Assays (COX-1/2, VEGFR2, PARP1, AR) A->B Test in vitro C Whole-Cell Phenotypic Assays (LPS-stimulated Macrophages, Cancer Cell Proliferation, Neuronal Firing Assay) A->C Test in cellulo D IC50 Determination for Active Targets B->D Hits C->D E Kinase/Enzyme Selectivity Profiling (Panel of related enzymes) D->E Potent Hits F Cellular Thermal Shift Assay (CETSA) to confirm target engagement D->F G Signaling Pathway Analysis (Western Blot for p-ERK, p-AKT) E->G F->G Confirmed Hits H Functional Consequence Assays (Tube Formation, DNA Damage, Electrophysiology Patch-Clamp) G->H I In Vivo Proof-of-Concept (Animal models of inflammation, xenograft tumors, or seizures) H->I Validated Mechanism

Caption: Tiered experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: COX-1/COX-2 Inhibition Assay (Cell-Free)

  • Objective: To determine the direct inhibitory effect of 2-(5-propylisoxazol-4-yl)acetic acid on COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical), test compound, celecoxib (selective COX-2 inhibitor control), ibuprofen (non-selective control).

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

    • Add the test compound dilutions or controls to the wells and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) to detect the product (prostaglandin G2).

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cancer Cell Proliferation Assay (Whole-Cell)

  • Objective: To assess the cytotoxic or cytostatic effect of the compound on relevant cancer cell lines.

  • Materials: Human umbilical vein endothelial cells (HUVEC, for anti-angiogenic assessment), A549 (lung cancer), and MCF-7 (breast cancer) cell lines, complete growth medium, test compound, doxorubicin (positive control), MTT or resazurin reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., from 10 nM to 200 µM) for 72 hours.

    • Add MTT or resazurin reagent to each well and incubate for 2-4 hours.

    • Read the absorbance or fluorescence according to the reagent manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Signaling Pathway Analysis

  • Objective: To determine if the compound inhibits a specific signaling pathway downstream of a target kinase (e.g., VEGFR2).

  • Materials: HUVEC cells, VEGF-A ligand, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Culture HUVEC cells to ~80% confluency and serum-starve overnight.

    • Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

    • Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and probe with the secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Analyze band densities to determine the inhibition of phosphorylation.

Data Presentation and Interpretation

Quantitative data from screening and validation assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Vitro Screening Results

Target/AssayIC50 / GI50 (µM) for 2-(5-propylisoxazol-4-yl)acetic acidPositive ControlIC50 / GI50 (µM) for Control
COX-1[Experimental Value]Ibuprofen[Literature Value]
COX-2[Experimental Value]Celecoxib[Literature Value]
VEGFR2[Experimental Value]Sunitinib[Literature Value]
PARP1[Experimental Value]Olaparib[Literature Value]
A549 Proliferation[Experimental Value]Doxorubicin[Literature Value]
HUVEC Proliferation[Experimental Value]Doxorubicin[Literature Value]

Proposed Signaling Pathway for Investigation

Should initial screening reveal potent activity against VEGFR2, the following signaling cascade should be investigated to confirm the mechanism of action.

G cluster_0 Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf VEGFR2->RAF Activates Compound 2-(5-propylisoxazol-4-yl) acetic acid Compound->VEGFR2 Inhibits Phosphorylation AKT Akt PI3K->AKT Angiogenesis Angiogenesis Cell Proliferation Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Directions

This guide provides a hypothesis-driven framework for the systematic evaluation of 2-(5-propylisoxazol-4-yl)acetic acid. By leveraging the known pharmacology of the isoxazole and acetic acid scaffolds, we have prioritized key therapeutic areas and molecular targets, including COX enzymes, VEGFR2, and voltage-gated sodium channels. The proposed experimental workflow, from broad initial screening to deep mechanistic studies, offers a robust and efficient path to elucidate the compound's biological activity. Positive results from this outlined plan would warrant further investigation into pharmacokinetics, in vivo efficacy, and safety pharmacology, ultimately determining the clinical potential of this promising novel chemical entity.

References

  • Ningbo Inno Pharmchem Co.,Ltd.
  • Głowacka, I. E., & Ciesielska, A. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(1), 7082.
  • Sharma, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Sharma, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.
  • Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-9.
  • Lee, J. Y., et al. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Journal of the Korean Chemical Society, 58(3), 286-291. [Link]

  • Ge, X., et al. (2012). (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury.
  • Szeliga, J., & Sławiński, J. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • Al-Gazzar, M. G., et al. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Arzneimittelforschung, 56(1), 40-7.
  • Nishikawa, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 35(3), 1094-103.
  • Maccari, R., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)

Sources

Structural Elucidation of Novel Isoxazole Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its presence in numerous FDA-approved drugs like the COX-2 inhibitor Valdecoxib and various antibiotics highlights its role as a privileged scaffold.[2] The isoxazole moiety's unique electronic properties and its ability to act as a bioisostere for other functional groups make it a compelling target for novel compound design. However, the synthesis of substituted isoxazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers, presenting a significant analytical challenge.[3]

This guide eschews a rigid, templated approach. Instead, it offers a dynamic, logic-driven framework for the structural elucidation of novel isoxazole derivatives. As a senior application scientist, my objective is not merely to list techniques but to illuminate the causality behind methodological choices, empowering researchers to navigate the complexities of isoxazole characterization with confidence and scientific rigor. We will explore the core spectroscopic and analytical techniques, focusing on an integrated strategy that ensures self-validating and unambiguous structural assignment.

The Primary Toolkit: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the linchpin of structural elucidation for isoxazole compounds in solution. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework.

¹H NMR Spectroscopy: The First Look

Proton NMR provides the initial, and often most diagnostic, fingerprint of an isoxazole derivative. The key is to identify the signals corresponding to the protons on the heterocyclic core.

  • Causality of Chemical Shifts: The chemical shift of the isoxazole protons is dictated by the electron density at their respective carbon atoms. The electronegative oxygen and nitrogen atoms deshield the ring protons, causing them to resonate at relatively high frequencies (downfield).

    • H-5: Typically resonates in the range of 8.3-8.5 ppm in the unsubstituted isoxazole.[4]

    • H-3: Found at approximately 8.5-8.7 ppm.[4][5]

    • H-4: This is the most shielded of the ring protons, typically appearing as a singlet (if C3 and C5 are substituted) between 6.3 and 7.0 ppm.[4][6][7][8] Its precise position is highly sensitive to the electronic nature of the substituents at C3 and C5, making it a crucial diagnostic tool for isomer identification.[3]

  • Substituent Effects: Electron-donating groups (EDGs) on the ring will shield the H-4 proton, shifting its resonance upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) will deshield it, shifting it downfield.[3] This predictable behavior is foundational for distinguishing between isomers. For example, in a 3,5-disubstituted isoxazole pair, the isomer with an EDG at position 5 will show an H-4 signal at a higher field compared to the isomer with the EDG at position 3.[3]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified novel isoxazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent signal can be used as a reliable secondary reference.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Integrate all signals and reference the spectrum to TMS.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR complements the proton data by providing direct information about the carbon framework. For isoxazoles, it is particularly powerful for differentiating isomers where ¹H NMR data might be ambiguous.

  • Characteristic Chemical Shifts: The carbon atoms of the isoxazole ring have distinct chemical shift ranges:

    • C-3 & C-5: These carbons, bonded to both a heteroatom and another carbon, are the most deshielded, typically appearing between 149 and 171 ppm.[7][8][9]

    • C-4: This carbon is the most shielded within the ring, resonating between approximately 97 and 110 ppm.[7][8][9]

  • Distinguishing Isomers: The chemical shifts of C-3 and C-5 are highly sensitive to the attached substituents, providing a robust method for isomer assignment.[3][6] Specialized techniques can further aid in this process. For instance, ¹³C{¹⁴N} RESPDOR solid-state NMR experiments can selectively filter the spectrum to show only carbons directly bonded to nitrogen, unambiguously identifying the C-3 carbon.[10][11]

Position Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm)
H-3 / C-38.5 - 8.7149.0 - 158.0
H-4 / C-46.3 - 7.097.0 - 110.0
H-5 / C-58.3 - 8.5162.0 - 171.0
Table 1: Characteristic NMR Chemical Shift Ranges for the Unsubstituted Isoxazole Core. Data compiled from multiple sources.[4][7][8][9]
2D NMR: Connecting the Dots

When dealing with complex substitution patterns, 2D NMR is indispensable for making unequivocal assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign the H-4 and C-4 signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for establishing the connectivity between the isoxazole core and its substituents. For example, the H-4 proton will show a correlation to both the C-3 and C-5 carbons, confirming the isoxazole ring structure. Protons on a substituent at C-5 will show a correlation to C-5 and C-4, locking in its position.

HMBC_Correlations cluster_isoxazole 3,5-Disubstituted Isoxazole Core cluster_substituent Substituent at C-5 C3 C-3 C4 C-4 C5 C-5 H4 H-4 H4->C3 ³J H4->C5 ²J Subst_C Substituent Cα Subst_H Substituent Hα Subst_H->C4 ³J Subst_H->C5 ²J

Caption: Key HMBC correlations for assigning a substituent at C-5.

Mass Spectrometry (MS): Molecular Weight and Isomeric Fingerprints

Mass spectrometry is a destructive technique that provides two critical pieces of information: the precise molecular weight of the novel compound and, through fragmentation analysis, a structural fingerprint that can be used to differentiate isomers.

Ionization and Mass Analysis
  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is the method of choice for confirming the molecular formula via High-Resolution Mass Spectrometry (HRMS).[12]

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While it can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and structurally informative.[13]

The Decisive Fragmentation Pattern

The fragmentation of 3,5-diarylisoxazoles under EI conditions is a textbook example of how MS can distinguish between regioisomers. The process is predictable and follows a key pathway.[6]

  • N-O Bond Cleavage: The initial and most characteristic step is the cleavage of the weak N-O bond in the molecular ion.

  • Rearrangement: This leads to a transient acylazirine intermediate.

  • α-Cleavage: The acylazirine then fragments via standard α-cleavage around the carbonyl group, yielding diagnostic acylium ions.

The key insight is that the masses of the resulting acylium ions directly reveal which aryl group was attached to C-3 and which was at C-5.[6][14]

MS_Fragmentation mol_ion Molecular Ion (M+•) 3-Aryl-5-Phenylisoxazole acylazirine Acylazirine Intermediate mol_ion->acylazirine N-O Cleavage & Rearrangement acylium_A Acylium Ion A [Aryl-C≡O]+ acylazirine->acylium_A α-Cleavage acylium_B Acylium Ion B [Phenyl-C≡O]+ acylazirine->acylium_B α-Cleavage other_frags Other Fragments acylazirine->other_frags

Caption: Characteristic fragmentation pathway of a 3,5-disubstituted isoxazole in MS.

Experimental Protocol: HRMS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Operate the instrument in positive or negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range. Ensure the mass accuracy is calibrated using a known standard.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ or [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive Answer

When NMR and MS data are inconclusive, or when absolute stereochemistry and solid-state conformation are required, single-crystal X-ray crystallography provides the final, unambiguous answer.[15][16]

  • The Power of Diffraction: This technique provides a precise 3D map of electron density within a single crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[17]

  • The Prerequisite: The primary and often most difficult step is growing a diffraction-quality single crystal of the novel compound. This can be a significant bottleneck.

XRay_Workflow A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structure Validation & Analysis (CIF file) F->G

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystal Growth and Analysis

  • Crystal Growth: Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture. Attempt crystallization using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection: Identify a well-formed, transparent single crystal under a microscope.

  • Mounting: Carefully mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX, Olex2). Refine the structural model against the experimental data until convergence is reached. The final structure is typically reported in a Crystallographic Information File (CIF).

An Integrated Strategy for Unambiguous Elucidation

Integrated_Workflow start Novel Compound Synthesis purify Purification (Column Chromatography) start->purify lcms LC-MS Analysis (Purity & MW) purify->lcms hrms HRMS (Elemental Formula) lcms->hrms nmr_1d 1D NMR (¹H, ¹³C) (Initial Structure Hypothesis) lcms->nmr_1d structure_proposed Proposed Structure hrms->structure_proposed nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignment) nmr_1d->nmr_2d nmr_2d->structure_proposed ambiguous Data Ambiguous or Novel Scaffold? structure_proposed->ambiguous xray X-ray Crystallography (Definitive Confirmation) ambiguous->xray Yes final_structure Final Elucidated Structure ambiguous->final_structure No xray->final_structure

Caption: An integrated workflow for the structural elucidation of novel isoxazoles.

This workflow represents a self-validating system. The molecular formula from HRMS must match the atoms identified in the NMR spectra. The connectivity established by 2D NMR must be consistent with the fragmentation patterns observed in mass spectrometry. For truly novel or high-stakes compounds, such as those in a drug development pipeline, X-ray crystallography provides the ultimate, authoritative confirmation.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ACS Publications. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. [Link]

  • The mass spectral fragmentation of isoxazolyldihydropyridines. Semantic Scholar. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. [Link]

  • Structure of Isoxazole. ResearchGate. [Link]

  • Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Isoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Isoxazole. PubChem. [Link]

  • Core–shell excitation of isoxazole at the C, N, and O K-edges – an experimental NEXAFS and theoretical TD-DFT study. RSC Publishing. [Link]

  • Core-shell excitation of isoxazole at the C, N, and O K-edges – an experimental NEXAFS and theoretical TD-DFT study. ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Single-crystal X-ray structure of compound 12. ResearchGate. [Link]

  • Supporting Information for: Rhodium-Catalyzed C–H/C–H Cross-Coupling of Isoxazoles with Arenes. ACS Publications. [Link]

  • Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. ACS Publications. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

Methodological & Application

protocol for synthesizing 2-(5-propylisoxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Multi-Step Synthesis of 2-(5-Propylisoxazol-4-yl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-propylisoxazol-4-yl)acetic acid, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy is designed for robustness and scalability, proceeding through key intermediates including ethyl 5-propylisoxazole-4-carboxylate and 5-propylisoxazole-4-carbaldehyde. Each step is detailed with expert commentary on the rationale behind procedural choices, safety considerations, and methods for in-process validation to ensure trustworthiness and reproducibility.

Introduction and Synthetic Strategy

Isoxazole-containing compounds are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The target molecule, 2-(5-propylisoxazol-4-yl)acetic acid, incorporates a flexible acetic acid side chain at the C4 position and a lipophilic propyl group at the C5 position, making it an attractive synthon for library development and lead optimization campaigns.

The synthetic approach outlined herein is a linear, multi-step sequence designed to construct the isoxazole core and subsequently elaborate the acetic acid side chain. This strategy offers clear checkpoints for purification and characterization, ensuring high purity of the final product. The overall transformation is depicted below.

G A Ethyl Hexanoate + Ethyl Formate B Ethyl 2-formylhexanoate (Intermediate 1) A->B  Claisen Condensation C Ethyl 5-propylisoxazole-4-carboxylate (Intermediate 2) B->C  Cyclization (NH2OH·HCl) D (5-propylisoxazol-4-yl)methanol (Intermediate 3) C->D  Reduction (LiAlH4) E 5-propylisoxazole-4-carbaldehyde (Intermediate 4) D->E  Oxidation (PCC) F Ethyl (E)-3-(5-propylisoxazol-4-yl)acrylate (Intermediate 5) E->F  Horner-Wadsworth-Emmons G Ethyl 2-(5-propylisoxazol-4-yl)acetate (Intermediate 6) F->G  Hydrogenation (H2, Pd/C) H 2-(5-propylisoxazol-4-yl)acetic acid (Final Product) G->H  Hydrolysis (NaOH)

Caption: Overall synthetic scheme for 2-(5-propylisoxazol-4-yl)acetic acid.

Experimental Protocols

Safety Precaution: This protocol involves hazardous materials including sodium hydride, lithium aluminum hydride, and pyridinium chlorochromate. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Ethyl 2-formylhexanoate (Intermediate 1)

This step employs a base-mediated Claisen condensation to form the β-ketoaldehyde precursor necessary for isoxazole ring formation.

  • Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of ethyl hexanoate, initiating the condensation with ethyl formate. Anhydrous conditions are critical to prevent quenching the base.

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.

  • Add anhydrous diethyl ether to the flask, followed by the dropwise addition of a mixture of ethyl hexanoate (1.0 eq) and ethyl formate (1.2 eq) over 1 hour at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding ice-cold water.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-formylhexanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-propylisoxazole-4-carboxylate (Intermediate 2)

The isoxazole ring is constructed via a classic condensation-cyclization reaction with hydroxylamine.[2]

  • Rationale: The reaction of the β-ketoaldehyde with hydroxylamine hydrochloride in a buffered or slightly acidic medium leads to the regioselective formation of the 5-substituted isoxazole. Acetic acid serves as both the solvent and a catalyst.[1]

Procedure:

  • Dissolve the crude ethyl 2-formylhexanoate (1.0 eq) in glacial acetic acid.

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the formation of the isoxazole by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water, which should precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize from an ethanol/water mixture to obtain pure ethyl 5-propylisoxazole-4-carboxylate.

Step 3: Synthesis of (5-propylisoxazol-4-yl)methanol (Intermediate 3)

This step involves the reduction of the ester functionality to a primary alcohol.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction must be conducted in an anhydrous ether solvent, and the workup is critical for safely quenching excess hydride and isolating the product. A similar reduction of a thiazole ester is a well-established procedure.[3][4]

Procedure:

  • Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed flask at 0 °C.

  • Slowly add a solution of ethyl 5-propylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF via a dropping funnel.

  • After addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the flask to 0 °C and perform a Fieser workup by sequentially and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the target alcohol.

Step 4: Synthesis of 5-propylisoxazole-4-carbaldehyde (Intermediate 4)

The primary alcohol is oxidized to the corresponding aldehyde.

  • Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that effectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in dichloromethane (DCM). This is a standard transformation for heterocyclic alcohols.[5]

Procedure:

  • Suspend PCC (1.5 eq) in anhydrous DCM in a flask.

  • Add a solution of (5-propylisoxazol-4-yl)methanol (1.0 eq) in DCM to the suspension.

  • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford 5-propylisoxazole-4-carbaldehyde, which can be purified by column chromatography if necessary.

Step 5: Synthesis of Ethyl 2-(5-propylisoxazol-4-yl)acetate (Intermediates 5 & 6)

This two-part step homologates the aldehyde to an ester using a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction.

  • Rationale (HWE): The HWE reaction provides excellent E-selectivity for the formation of the α,β-unsaturated ester and generally results in water-soluble byproducts, simplifying purification compared to the standard Wittig reaction.

  • Rationale (Hydrogenation): Catalytic hydrogenation with palladium on carbon is a highly efficient method for selectively reducing the carbon-carbon double bond without affecting the isoxazole ring or the ester group.

5a. Horner-Wadsworth-Emmons Reaction:

  • Add sodium hydride (60% dispersion, 1.1 eq) to anhydrous THF in a nitrogen-flushed flask at 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 5-propylisoxazol-4-carbaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl (E)-3-(5-propylisoxazol-4-yl)acrylate.

5b. Catalytic Hydrogenation:

  • Dissolve the crude acrylate from the previous step in ethanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Stir vigorously until TLC or ¹H NMR analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to yield ethyl 2-(5-propylisoxazol-4-yl)acetate. Purify by column chromatography if needed.

Step 6: Synthesis of 2-(5-propylisoxazol-4-yl)acetic acid (Final Product)

The final step is a standard saponification (hydrolysis) of the ethyl ester.

  • Rationale: Basic hydrolysis using sodium hydroxide is a straightforward and high-yielding method for converting an ester to its corresponding carboxylic acid salt. Subsequent acidification protonates the carboxylate to yield the final product.[6]

Procedure:

  • Dissolve ethyl 2-(5-propylisoxazol-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates the disappearance of the starting ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • A precipitate should form. If not, extract the aqueous solution with ethyl acetate (3x).

  • If a solid forms, filter, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(5-propylisoxazol-4-yl)acetic acid.

Data and Workflow Summary

Quantitative Data Summary
StepStarting MaterialProductKey ReagentsExpected YieldValidation
1Ethyl HexanoateEthyl 2-formylhexanoateNaH, Ethyl Formate70-80%¹H NMR
2Ethyl 2-formylhexanoateEthyl 5-propylisoxazole-4-carboxylateNH₂OH·HCl, Acetic Acid80-90%¹H NMR, MS
3Ethyl 5-propylisoxazole-4-carboxylate(5-propylisoxazol-4-yl)methanolLiAlH₄85-95%¹H NMR, MS
4(5-propylisoxazol-4-yl)methanol5-propylisoxazole-4-carbaldehydePCC75-85%¹H NMR, IR
5a5-propylisoxazole-4-carbaldehydeEthyl (E)-3-(5-propylisoxazol-4-yl)acrylateNaH, Triethyl phosphonoacetate80-90%¹H NMR
5bEthyl (E)-3-(5-propylisoxazol-4-yl)acrylateEthyl 2-(5-propylisoxazol-4-yl)acetateH₂, Pd/C>95%¹H NMR
6Ethyl 2-(5-propylisoxazol-4-yl)acetate2-(5-propylisoxazol-4-yl)acetic acidNaOH, HCl>90%¹H NMR, ¹³C NMR, MS
Experimental Workflow Diagram

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Start Reagents (Step 1) Step1 Claisen Condensation Start->Step1 P1 Aqueous Workup Step1->P1 Step2 Isoxazole Formation P2 Recrystallization Step2->P2 Step3 Ester Reduction P3 Aqueous Workup Step3->P3 Step4 Alcohol Oxidation P4 Silica Filtration Step4->P4 Step5 HWE & Hydrogenation P5 Column Chromatography Step5->P5 Step6 Ester Hydrolysis P6 Precipitation/ Extraction Step6->P6 P1->Step2 P2->Step3 P3->Step4 P4->Step5 P5->Step6 Final Final Product: 2-(5-propylisoxazol- 4-yl)acetic acid P6->Final

Caption: General laboratory workflow from starting materials to final product.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by including validation checkpoints at each stage.

  • TLC Monitoring: Each reaction should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of starting material and the appearance of the product spot (with a different Rf value).

  • Spectroscopic Confirmation: The structure of each purified intermediate should be confirmed by ¹H NMR and Mass Spectrometry. For example, in Step 4, the disappearance of the alcohol proton (~2-4 ppm) and the appearance of the aldehyde proton (~9-10 ppm) in the ¹H NMR spectrum confirms successful oxidation. In the final step, the disappearance of the ethyl ester signals (triplet at ~1.2 ppm, quartet at ~4.1 ppm) and the appearance of a broad carboxylic acid peak (>10 ppm) confirms hydrolysis.

By following these validation steps, a researcher can confidently proceed through the synthesis, ensuring the identity and purity of each intermediate before commencing the subsequent reaction.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. (n.d.). Canadian Journal of Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (2015). Polymer Chemistry.
  • Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). Journal of Agricultural and Food Chemistry.
  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. (2020). The Journal of Organic Chemistry.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2005).
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2005).

Sources

Application Note: High-Purity Isolation of 2-(5-propylisoxazol-4-yl)acetic acid: A Multi-Modal Purification Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(5-propylisoxazol-4-yl)acetic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research and development. Achieving high purity for such molecules is critical for accurate biological evaluation and regulatory compliance. We address the unique challenges posed by its amphiphilic character and ionizable carboxylic acid group. This guide details three robust, complementary methodologies: selective recrystallization, pH-mediated liquid-liquid extraction, and high-performance preparative reversed-phase chromatography. Each protocol is presented with detailed, step-by-step instructions and explains the underlying scientific principles guiding the experimental choices. The aim is to equip researchers, scientists, and drug development professionals with a validated, logical framework for isolating this compound with the highest achievable purity.

Introduction

2-(5-propylisoxazol-4-yl)acetic acid is a substituted isoxazole derivative featuring a key carboxylic acid moiety. Isoxazole scaffolds are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[1][2] The purity of an active pharmaceutical ingredient (API) or lead compound is paramount, as even trace impurities can alter biological activity, introduce toxicity, or complicate mechanistic studies.

The purification of 2-(5-propylisoxazol-4-yl)acetic acid presents a distinct set of challenges. Its structure combines a moderately nonpolar propyl-isoxazole core with a highly polar, ionizable acetic acid side chain. This duality requires a carefully designed purification strategy that can effectively remove a spectrum of potential impurities, including unreacted starting materials, nonpolar side products, and closely related structural isomers. This document provides a multi-modal approach, allowing the user to select and combine techniques to achieve the desired level of purity for their specific application.

Physicochemical Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its behavior in different solvent systems and pH environments.

Chemical Structure:

Chemical structure of 2-(5-propylisoxazol-4-yl)acetic acid

Table 1: Physicochemical Properties of 2-(5-propylisoxazol-4-yl)acetic acid

PropertyValue / DescriptionRationale & Strategic Implication
Molecular Formula C₈H₁₁NO₃Used for mass spectrometry confirmation.
Molecular Weight 185.18 g/mol Essential for calculating molarity and reaction yields.
pKa (Predicted) ~4.5 - 5.0The carboxylic acid group is weakly acidic.[3] This property is the cornerstone of pH-mediated extraction and influences chromatographic behavior.
Solubility Profile Protonated (pH < 3): More soluble in organic solvents (e.g., Ethyl Acetate, Dichloromethane).Deprotonated (pH > 7): Soluble in aqueous bases (e.g., NaHCO₃, NaOH soln.) as the carboxylate salt.[4]This pH-dependent solubility is exploited for selective extraction from neutral or basic impurities.
Anticipated Impurities

The synthesis of 3,5-disubstituted isoxazoles often proceeds via 1,3-dipolar cycloaddition or related condensation reactions.[5][6] Potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde, hydroxylamine, or alkyne precursors.

  • Side-Products: Dimerization of nitrile oxide intermediates can form furoxans.[7]

  • Regioisomers: Depending on the synthetic route, isomers with different substitution patterns on the isoxazole ring may form.

  • Process-Related Impurities: Solvents, reagents, and catalysts used during the synthesis.

Purification Methodologies

We present three distinct yet complementary protocols. The choice of method depends on the initial purity of the crude material, the nature of the impurities, and the required final purity.

Method 1: pH-Mediated Liquid-Liquid Extraction (LLE)

Principle: This classic technique is a highly effective first-pass purification step for acidic compounds. It leverages the differential solubility of the protonated and deprotonated forms of the target molecule to separate it from neutral and basic impurities. By treating an organic solution of the crude product with an aqueous base, the acidic target is converted to its water-soluble carboxylate salt and selectively transfers to the aqueous phase, leaving non-acidic impurities behind in the organic layer.[4]

LLE_Workflow start Crude Product (Dissolved in Ethyl Acetate) extract Extract with aq. NaHCO₃ solution start->extract separate Separate Layers extract->separate org_layer Organic Layer (Contains Neutral/Basic Impurities) separate->org_layer Discard aq_layer Aqueous Layer (Contains Sodium 2-(5-propylisoxazol-4-yl)acetate) separate->aq_layer acidify Acidify with 1M HCl to pH ~2 aq_layer->acidify recover Recover Product acidify->recover filter Filter Precipitate recover->filter If solid precipitates extract_back Extract with Ethyl Acetate recover->extract_back If oil forms final Pure 2-(5-propylisoxazol-4-yl)acetic acid filter->final extract_back->final HPLC_Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up a1 Screen Solvents & Columns a2 Optimize Gradient & Flow Rate a1->a2 a3 Determine Max Sample Load a2->a3 p1 Select Preparative Column a3->p1 Inform Selection p2 Scale Injection Volume & Flow Rate p1->p2 p3 Perform Purification Run p2->p3 p4 Analyze Fractions (Analytical HPLC) p3->p4 Collect Fractions p5 p5 p4->p5 Pool Pure Fractions p6 p6 p5->p6 Remove Solvent (Lyophilization/Evaporation) p7 p7 p6->p7 Obtain Final Pure Compound

Caption: Workflow for analytical to preparative HPLC scaling.

Protocol 3.3A: Analytical Method Development

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Method Parameters: Use the following as a starting point for method development.

Table 2: Analytical HPLC Starting Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 5-10 µL
  • Optimization: Adjust the gradient to achieve good resolution (>1.5) between the target peak and its closest impurities.

Protocol 3.3B: Preparative Scale-Up

  • Column Selection: Choose a preparative column with the same stationary phase chemistry (C18) but larger dimensions (e.g., 21.2 x 250 mm).

  • Parameter Scaling: Scale the flow rate and injection volume geometrically based on the column dimensions. [8]The gradient time should be kept consistent.

  • Purification Run: Dissolve the compound in the minimal amount of mobile phase or DMSO. Inject the solution onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to confirm purity.

  • Product Isolation: Pool the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Integrated Purification Strategy & Purity Assessment

For achieving the highest purity (>99.5%), a combination of methods is recommended. A cost-effective and efficient approach is to use LLE as a bulk purification step to remove major classes of impurities, followed by recrystallization to improve crystalline form and remove closely related impurities. For APIs or reference standards, a final polishing step with preparative HPLC may be necessary to remove any remaining trace impurities.

Integrated_Strategy crude Crude Product (<80% Pure) lle Step 1: LLE (Removes Neutral/Basic Impurities) crude->lle Bulk Purification recryst Step 2: Recrystallization (Removes Polar/Nonpolar Impurities) lle->recryst Intermediate Purity (95-98%) hplc Step 3 (Optional): Prep-HPLC (Removes Isomers/Analogs) recryst->hplc final Final Product (>99.5% Pure) recryst->final High Purity (>98%) hplc->final Ultra-High Purity

Caption: An integrated multi-step purification workflow.

Purity Assessment: The purity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • Analytical HPLC: To determine purity as a percentage of peak area.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight. [9]* Elemental Analysis: To confirm the elemental composition.

Conclusion

The successful purification of 2-(5-propylisoxazol-4-yl)acetic acid is readily achievable through a strategic application of fundamental and advanced analytical techniques. By leveraging the compound's pH-dependent solubility, a highly effective and scalable liquid-liquid extraction can be performed for initial bulk purification. Recrystallization offers a subsequent, powerful method for further refinement. For applications demanding the highest level of purity, preparative RP-HPLC provides unparalleled resolution to remove even the most challenging impurities. The integrated workflow presented in this note provides a robust and validated pathway for researchers to obtain this compound with the purity required for demanding scientific applications.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • Siegel, M. G., et al. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(3), 196-209. Retrieved from [Link]

  • Siegel, M. G., et al. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Retrieved from [Link]

  • Kaur, H., et al. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(1), 233-239. Retrieved from [Link]

  • Jayaraman, S., & Gantz, D. (2018). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1828, 223-230. Retrieved from [Link]

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • Gürdere, M. B., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Organic Communications, 13(2), 56-64. Retrieved from [Link]

  • Saleh, I. A., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(8), 1342-1348. Retrieved from [Link]

  • Ingle, V. D., & Kharat, A. S. (2004). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Retrieved from [Link]

  • Saleem, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(10), 100713. Retrieved from [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Retrieved from [Link]

  • Kamal, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Application Note: NMR Structural Validation of 2-(5-propylisoxazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of 2-(5-propylisoxazol-4-yl)acetic acid . It synthesizes theoretical chemical shift principles with empirical data from analogous isoxazole scaffolds to provide a definitive interpretation guide.[1][2]


H

NO

Molecular Weight: 181.19 g/mol [1][2][3]

Executive Summary

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids or esters.[1][2] The 4-acetic acid derivative, 2-(5-propylisoxazol-4-yl)acetic acid , presents a specific challenge in regiochemical assignment: distinguishing the 4,5-disubstituted isomer from potential 3,5- or 3,4-regioisomers formed during cycloaddition syntheses.[1][2]

This protocol provides a self-validating system to confirm the 4-position connectivity of the acetic acid side chain and the 5-position connectivity of the propyl group, utilizing diagnostic chemical shifts and coupling patterns.[1][2]

Structural Analysis & Theoretical Prediction[1]

The Molecule

The structure consists of a heteroaromatic isoxazole ring substituted at:

  • Position 3: Unsubstituted (Proton H-3).[1][2][4]

  • Position 4: Acetic acid moiety (

    
    ).[1][2]
    
  • Position 5: Propyl group (

    
    ).[1][2]
    
Critical NMR Descriptors

To validate this structure, the analyst must confirm three distinct "zones" in the spectrum:

  • The Heteroaromatic Zone: A diagnostic singlet for H-3 (critical for confirming the lack of substitution at C-3).[1][2]

  • The Aliphatic Side Chain: A classic propyl splitting pattern (triplet-multiplet-triplet) attached to a deshielding aromatic ring.[1][2]

  • The Acidic Tail: A methylene singlet (

    
    ) and a broad carboxylic acid proton.[1][2]
    

Experimental Protocol

Sample Preparation[1][2][5]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this molecule.[1][2]
    • Reasoning: Carboxylic acid protons are often invisible or extremely broad in CDCl

      
       due to exchange.[1][2] DMSO-
      
      
      
      stabilizes the dimer/monomer equilibrium, usually yielding a visible broad singlet around 12 ppm.[1][2] Furthermore, isoxazole protons can overlap with solvent residuals in chloroform.[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H ZG30; 13C PGD (Power Gated Decoupling).

  • Relaxation Delay (D1): Set to

    
     5 seconds for quantitative integration, especially for the acidic proton and quaternary carbons.
    
  • Temperature: 298 K (25°C).[1]

Data Interpretation: 1H NMR (400 MHz, DMSO- )

The following table details the expected chemical shifts (


), multiplicity, and assignment logic.
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Logic
12.0 - 12.5 Broad Singlet1H-COOH Highly variable.[1][2] Disappears with D

O shake. Confirms free acid.[1][2]
8.20 - 8.35 Singlet1HH-3 (Isoxazole)CRITICAL IDENTIFIER. If this is a singlet, C-3 is unsubstituted.[1][2] If this signal is missing, you have the wrong regioisomer (likely 3-substituted).[1][2]
3.45 - 3.55 Singlet2H-CH

-COOH
The methylene bridge.[1][2] Appears as a sharp singlet.[1][2] If it appears as a doublet, check for long-range coupling or chiral impurities.[1][2]
2.70 - 2.80 Triplet (

Hz)
2HPropyl

-CH

Attached directly to Isoxazole C-5.[1][2] Deshielded by the aromatic ring.[1][2]
1.60 - 1.70 Sextet/Multiplet2HPropyl

-CH

The middle methylene of the propyl chain.[1][2]
0.90 - 0.95 Triplet (

Hz)
3HPropyl

-CH

Terminal methyl group.[1][2] Classic triplet.
Mechanistic Insight: The H-3 Singlet

The chemical shift of the proton at Position 3 is the primary validation tool.[1][2] In 4,5-disubstituted isoxazoles, H-3 is adjacent to the ring nitrogen (


), causing significant deshielding.[1][2]
  • Observation:

    
     8.2–8.35 ppm.[1][2]
    
  • Differentiation: If the propyl group were at Position 3 (3-propyl-4-acetic acid isomer), the remaining ring proton would be at Position 5.[1][2] H-5 typically resonates further downfield (

    
     8.4–8.6 ppm)  due to the adjacent oxygen.[1][2] Therefore, a shift of ~8.2 ppm supports the H-3 assignment.[1][2]
    

Data Interpretation: 13C NMR (100 MHz, DMSO- )

Shift (

ppm)
Carbon TypeAssignmentStructural Validation
171.0 - 173.0 Quaternary (C=O)-COOH Carbonyl carbon.[1][2]
168.0 - 170.0 QuaternaryC-5 (Isoxazole)Attached to Oxygen and Propyl.[1][2] The most deshielded ring carbon.[1][2]
150.0 - 152.0 Methine (CH)C-3 (Isoxazole)Confirmed by HSQC correlation to the

8.2 proton.[1][2]
108.0 - 110.0 QuaternaryC-4 (Isoxazole)The substitution point for the acetic acid tail.[1][2] Shielded relative to C-3/C-5.[1][2][5]
30.0 - 32.0 Methylene (CH

)
-CH

-COOH
Side chain methylene.[1][2]
26.0 - 28.0 Methylene (CH

)
Propyl

-CH

Attached to C-5.[1][2]
20.0 - 22.0 Methylene (CH

)
Propyl

-CH

Middle propyl carbon.[1][2]
13.0 - 14.0 Methyl (CH

)
Propyl

-CH

Terminal methyl.[1][2]

Visualization: Logic & Workflow

Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the isoxazole ring based on the NMR data.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAromatic Check Aromatic Region (7.5 - 9.0 ppm) Start->CheckAromatic SingletH3 Observe Singlet at 8.2 - 8.3 ppm? CheckAromatic->SingletH3 AssignH3 Assign as H-3 (Confirmed 3-unsubstituted) SingletH3->AssignH3 Yes WrongIsomer STOP: Potential Regioisomer (3,5-disubstituted or 3,4-disubstituted) SingletH3->WrongIsomer No (Signal missing or doublet) CheckPropyl Check Aliphatic Region for Propyl Pattern AssignH3->CheckPropyl PropylFound Triplet (0.9), Sextet (1.6), Triplet (2.7) Present? CheckPropyl->PropylFound ConfirmStructure CONFIRMED: 2-(5-propylisoxazol-4-yl)acetic acid PropylFound->ConfirmStructure Yes PropylFound->WrongIsomer No

Figure 1: Logical workflow for confirming the 4,5-disubstituted isoxazole structure via 1H NMR.

Regioisomer Differentiation (NOE Analysis)

If the assignment is ambiguous, a 1D NOE (Nuclear Overhauser Effect) experiment is the gold standard for confirmation.[1][2]

NOE_Logic Setup Setup 1D NOE Irradiate Ring Proton Result Observe NOE Enhancement? Setup->Result EnhancePropyl Enhancement at Propyl CH2 (2.7 ppm) Result->EnhancePropyl Strong NOE EnhanceAcid Enhancement at Acid CH2 (3.5 ppm) Result->EnhanceAcid Strong NOE Conclusion1 Proton is H-4 (Wrong Isomer: 3,5-subst) EnhancePropyl->Conclusion1 Implies H and Propyl are adjacent Conclusion2 Proton is H-3 (Correct Isomer: 4,5-subst) EnhanceAcid->Conclusion2 Implies H and Acid tail are adjacent

Figure 2: NOE Logic. In the target molecule (H at pos 3, Acid at pos 4), irradiating H-3 should show NOE to the Acid CH2, NOT the Propyl group (which is at pos 5).[1][2]

Troubleshooting & Common Pitfalls

"Missing" Carboxylic Acid Proton[1][2]
  • Symptom: No signal observed >10 ppm.

  • Cause: Trace water in DMSO-

    
     facilitates rapid proton exchange, broadening the signal into the baseline.[1][2]
    
  • Solution: Run the spectrum in dry DMSO-

    
     or add a small amount of CDCl
    
    
    
    to break H-bonding networks.[1][2] Alternatively, look for the broad "hump" in the baseline integration.[1][2]
Distinguishing Isomers (The "Click Chemistry" Risk)

Synthesis via [3+2] cycloaddition of nitrile oxides and alkynes/enamines often yields mixtures of 3,5- and 3,4-isomers.[1][2][3]

  • Target: 2-(5-propylisoxazol-4-yl)acetic acid (4,5-disubstituted).[1][2][3]

  • Common Impurity: 2-(3-propylisoxazol-4-yl)acetic acid.[1][2][3]

  • Differentiation: Compare the chemical shift of the ring proton.

    • H-3 (Target):

      
       ~8.25 ppm.
      
    • H-5 (Impurity):

      
       ~8.45 - 8.60 ppm (More deshielded due to adjacent Oxygen).[1][2]
      

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein J. Org.[1][2][3] Chem. 2013, 9, 2160–2166.[1][2]

  • SpectraBase. "Isoxazole 13C NMR Chemical Shifts."[1][2][6] Wiley Science Solutions.[1][2] [1][2]

  • National Institutes of Health (NIH). "Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles."[1][2] ChemMedChem.[1][2] 2016.

  • ChemicalBook. "Isoxazole 1H NMR Spectrum & Data."

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Testing of 2-(5-propylisoxazol-4-yl)acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(5-propylisoxazol-4-yl)acetic acid solutions. This molecule, characterized by its isoxazole heterocycle and a carboxylic acid moiety, presents unique stability challenges. This document provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and a foundational understanding of the molecule's chemical liabilities to ensure the integrity and success of your experimental outcomes.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses fundamental questions regarding the stability profile of 2-(5-propylisoxazol-4-yl)acetic acid and the regulatory framework governing its assessment.

Q1: What are the primary chemical liabilities of 2-(5-propylisoxazol-4-yl)acetic acid that I should be aware of before starting a stability study?

A1: The structure of 2-(5-propylisoxazol-4-yl)acetic acid contains two key functional groups that are the primary sources of potential instability: the isoxazole ring and the carboxylic acid group.

  • The Isoxazole Ring: This five-membered heterocycle contains a relatively weak nitrogen-oxygen (N-O) bond. This bond is particularly susceptible to cleavage under energetic conditions. The most significant vulnerability is photodegradation . UV irradiation can induce ring cleavage and rearrangement, leading to the formation of isomeric impurities or complete fragmentation.[1] Additionally, harsh acidic or basic conditions and strong oxidizing agents can compromise the integrity of the isoxazole ring.[2][3]

  • The Carboxylic Acid Group: This functional group dictates the molecule's pH-dependent solubility and can be a site for certain reactions. Carboxylic acids are generally stable against hydrolysis but can undergo esterification if alcohols are present in the formulation. The most critical aspect for stability testing is its influence on physical stability . At a pH below its pKa, the molecule will be in its less soluble, protonated (neutral) form, which can lead to precipitation. Conversely, at a pH above its pKa, it exists as the more soluble carboxylate anion.[4][5] This pH-dependent behavior is a crucial factor in designing solution-based studies.[4]

Q2: What is a "stability-indicating method," and why is it crucial for this compound?

A2: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.[6] For 2-(5-propylisoxazol-4-yl)acetic acid, a SIM, typically an HPLC method, is not just recommended—it is essential.

The rationale is that a non-specific method might show a constant concentration of the API even as it degrades, because the degradation products could interfere with the measurement. A true SIM will show a decrease in the peak corresponding to the parent compound and the appearance of new peaks corresponding to the degradants. The development of such a method is validated through forced degradation studies , where the compound is intentionally exposed to harsh conditions to generate these degradants.[7][8][9]

Q3: What are the standard ICH conditions for stability testing, and which should I use?

A3: The International Council for Harmonisation (ICH) provides guidelines to ensure that stability studies are conducted in a standardized manner. The primary guideline is ICH Q1A(R2).[10] The choice of conditions depends on the intended market's climatic zone and the type of study (long-term, intermediate, or accelerated).

Accelerated studies are designed to increase the rate of chemical degradation to predict the shelf-life in a shorter time, while long-term studies evaluate the product's characteristics over the intended shelf-life.[6][11]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 MonthsTo establish the re-test period or shelf-life under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsRequired only if "significant change" occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo predict the effects of short-term excursions and support long-term stability projections.
Table 1: Standard ICH Stability Storage Conditions.[10][12]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter during your stability studies, providing causal explanations and actionable solutions.

Issue 1: Poor Mass Balance in HPLC Analysis

Q: My HPLC analysis shows a significant loss of the parent compound over time, but I don't see corresponding degradation peaks that account for the loss. My mass balance is less than 95%. What could be the cause, and how do I troubleshoot it?

A: This is a common but complex issue. A poor mass balance suggests that the degradation products are not being detected by your current analytical method. Here are the most likely causes and the corresponding troubleshooting steps:

  • Cause: Degradants lack a UV chromophore. The parent molecule's UV absorbance is likely dominated by the isoxazole ring. If the ring is fragmented during degradation, the resulting smaller molecules may not absorb at your chosen wavelength.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS). LC-MS is the preferred tool as it can detect and help identify the masses of the previously unseen degradants.

  • Cause: Formation of volatile degradants. Low molecular weight fragments resulting from ring cleavage could be volatile and lost during sample preparation or analysis.

    • Solution: Employ Gas Chromatography-Mass Spectrometry (GC-MS) on the sample headspace to identify potential volatile compounds. This requires careful sample preparation to avoid loss of volatiles.

  • Cause: Adsorption to container surfaces. Both the parent compound and its degradants can adsorb to the inner surfaces of storage vials (glass or plastic), removing them from the solution being sampled.

    • Solution: Conduct a recovery study using different types of containers (e.g., borosilicate glass vs. polypropylene). Analyze a solution immediately after preparation and after a short period of vigorous agitation in the container to see if the concentration drops. Silanized glass vials can sometimes mitigate adsorption issues.

  • Cause: Precipitation of degradants. A degradation product could be poorly soluble in your analytical mobile phase or sample diluent, causing it to precipitate before or during injection.

    • Solution: Visually inspect your samples for any haze or precipitate.[13] Try re-dissolving the sample in a stronger solvent to see if additional peaks appear in the chromatogram. Ensure your sample diluent is compatible with the stability study solvent system.

Issue 2: pH-Dependent Instability and Precipitation

Q: I'm observing a fine white precipitate forming in my aqueous solutions, particularly in unbuffered water or at a pH below 4. Why is this happening, and how can I formulate a stable solution for my study?

A: This is a classic case of physical instability driven by the carboxylic acid moiety. The solubility of 2-(5-propylisoxazol-4-yl)acetic acid is highly dependent on pH.

  • Causality: The carboxylic acid group has a specific pKa value (the pH at which it is 50% ionized). At pH levels significantly below its pKa, the molecule is predominantly in its neutral, protonated form (R-COOH). This form is significantly less water-soluble than the ionized, carboxylate form (R-COO⁻) that predominates at pH levels above the pKa.[4] The precipitate you are observing is the insoluble neutral form of the compound crashing out of solution.

  • Solutions & Protocol:

    • Determine the pKa: Experimentally determine the pKa of your compound. This is critical for all formulation decisions.

    • Conduct a pH-Stability Profile: Prepare a series of solutions in buffers ranging from pH 2 to pH 10. Store them under your desired temperature conditions and analyze them at various time points for both chemical degradation (HPLC) and physical changes (visual inspection, turbidity).

    • Formulate with Buffers: For your definitive stability studies, formulate the solution in a buffer system that maintains the pH at least 1.5 to 2 units above the pKa. This ensures the compound remains in its soluble, ionized form. Common choices include phosphate or citrate buffers, but you must ensure the buffer components themselves do not catalyze degradation.

    • Consider Co-solvents: If you must work at a lower pH, the addition of a water-miscible co-solvent (e.g., ethanol, propylene glycol, or DMSO) can increase the solubility of the neutral form. However, you must first confirm that the co-solvent does not introduce a new degradation pathway.

Issue 3: Rapid Degradation Under Light Exposure

Q: My solution rapidly turns yellow and my HPLC analysis shows a cluster of new peaks after only a few hours on the lab bench. What is the likely degradation pathway, and how can I protect my samples?

A: This is a strong indication of photolytic degradation, a known vulnerability of the isoxazole ring.[1] The energy from UV and even high-intensity visible light can be sufficient to break the weak N-O bond, initiating a cascade of reactions.

  • Causality: Photolysis of isoxazoles can lead to ring-opening and rearrangement to form various isomers (like oxazoles) or fragmentation into smaller, often colored, degradation products.[1] This process is explicitly addressed in regulatory guidelines on photostability testing.[14][15][16]

  • Solutions & Protocol:

    • Confirm Photostability (ICH Q1B): Conduct a confirmatory photostability study as outlined in the ICH Q1B guideline.[14][17][18] This involves exposing the solution in a chemically inert, transparent container to a controlled light source that provides both visible and UV light for a specified duration (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Use a Control Sample: A control sample, protected from light (e.g., wrapped in aluminum foil), must be run in parallel to differentiate between photolytic and thermal degradation.

    • Protective Packaging: The most straightforward solution is to use light-protective packaging for all stability studies and for the final drug product.

      • Laboratory Scale: Always use amber glass vials or wrap clear vials completely in aluminum foil.

      • Product Development: Consider amber glass bottles or opaque packaging systems.

Issue 4: Oxidative Degradation

Q: I'm observing a slow but steady loss of my parent compound even when stored protected from light and at a stable pH. Could this be oxidation, and how can I confirm and prevent it?

A: Yes, oxidative degradation is a plausible pathway, especially for heterocyclic compounds. Oxidation can be initiated by atmospheric oxygen, peroxides that may be present as impurities in excipients, or exposure to metal ions.

  • Causality: The electron-rich isoxazole ring can be susceptible to attack by radical species or other oxidizing agents.[19] This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.[2]

  • Solutions & Protocol:

    • Forced Oxidation Study: To confirm susceptibility, intentionally stress the solution with an oxidizing agent. A common method is to add a low concentration (e.g., 0.1% - 3%) of hydrogen peroxide (H₂O₂) and monitor the degradation profile at room temperature. If the degradation profile matches what you observe in your long-term study, oxidation is the likely cause.

    • Inert Atmosphere: To prevent oxidation, minimize the solution's exposure to oxygen. This can be achieved by purging the solution and the vial headspace with an inert gas like nitrogen or argon before sealing.

    • Add Antioxidants: If an inert atmosphere is not practical, consider adding an antioxidant to the formulation. Common choices for aqueous solutions include ascorbic acid or sodium metabisulfite.

    • Use a Chelating Agent: If metal-ion-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.

Section 3: Protocols and Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade 2-(5-propylisoxazol-4-yl)acetic acid to understand its degradation pathways and validate a stability-indicating analytical method.[7][8]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, use a separate vial of the stock solution. Include a control vial stored at 5°C and protected from light.

    • Acid Hydrolysis: Dilute with 0.1 M HCl to the target concentration. Store at 60°C for 48 hours.

    • Base Hydrolysis: Dilute with 0.1 M NaOH to the target concentration. Store at 60°C for 48 hours.

    • Oxidation: Dilute with diluent and add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution (or solid material) in an oven at 80°C for 72 hours.

    • Photodegradation: Expose the solution in a clear vial to a photostability chamber meeting ICH Q1B requirements. Run a dark control in parallel.

  • Neutralization and Dilution: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to the target analytical concentration (e.g., 50 µg/mL) with the mobile phase or a suitable diluent.

  • Analysis: Analyze all samples, including the control, using your developed HPLC method.

  • Evaluation: Aim for 10-30% degradation of the main compound. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly. Confirm that the main peak is spectrally pure and well-resolved from all degradation peaks using a photodiode array (PDA) detector and/or mass spectrometry.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 reversed-phase column with standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is generally effective for retaining and separating small organic molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic modifier is crucial to ensure the carboxylic acid is in its neutral, protonated form for consistent retention on a C18 column. Adjust the pH to be at least 2 units below the compound's pKa.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Wavelength Selection: Use a PDA detector to scan the UV spectrum of the parent compound. Select the wavelength of maximum absorbance (λmax) for quantification to ensure high sensitivity.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from more polar and less polar degradants. A typical starting gradient might be 10% to 90% organic phase over 20 minutes.

  • Method Optimization: Inject the samples from the forced degradation study. Optimize the gradient slope, flow rate, and column temperature to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent compound in all stressed samples. This confirms that no degradant is co-eluting.

Section 4: Visual Guides and Pathways

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare API Stock Solution (e.g., 1 mg/mL) Control Control Sample (5°C, Dark) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid/Solution) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Neutralize Neutralize & Dilute All Samples Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC Method Neutralize->HPLC Evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Evaluate

Caption: Workflow for a forced degradation study.

Diagram 2: Potential Degradation Pathways

Degradation_Pathways cluster_degradants Potential Degradation Products Parent 2-(5-propylisoxazol-4-yl)acetic acid Isoxazole Ring Carboxylic Acid Photo_D Photolytic Isomers & Ring-Opened Fragments Parent->Photo_D Light (UV/Vis) Hydro_D Hydrolytic Ring Cleavage (Under Extreme pH) Parent->Hydro_D Strong Acid/Base Oxid_D Oxidized Species (N-Oxides, Hydroxylated) Parent->Oxid_D O2, H2O2 Phys_D Precipitate (Insoluble R-COOH form) Parent->Phys_D pH < pKa

Caption: Potential degradation pathways for the molecule.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). Journal of Pharmaceutical Sciences. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). The Journal of Organic Chemistry. [Link]

  • Solution Stability Testing. (n.d.). Unchained Labs. [Link]

  • SOP for Analytical Solution Stability Study. (2020). Pharma Beginners. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. [Link]

  • Isoxazole - Wikipedia. (n.d.). [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). Molecules. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Academia.edu. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Annex 10 - ICH. (n.d.). World Health Organization. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. [Link]

  • Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. (2024). Taylor & Francis Online. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2024). Organic Letters. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs. (2019). ResearchGate. [Link]

  • In-Use stability testing FAQ. (2024). National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry. [Link]

  • Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. (2012). Semantic Scholar. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO). [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (2021). Nicotine & Tobacco Research. [Link]

Sources

optimizing reaction conditions for 5-propylisoxazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Heterocyclic Synthesis Division Subject: Optimization & Troubleshooting Guide for 5-Propylisoxazole Formation

Introduction

You are accessing the 5-Propylisoxazole Synthesis Support Module . This guide is designed for researchers encountering regioselectivity issues (3-propyl vs. 5-propyl isomers), low yields, or purification bottlenecks.

While the classical condensation of


-diketones with hydroxylamine is the textbook method, it is often insufficient for high-purity applications  due to poor regiocontrol. This guide prioritizes the 

-Enaminone Route
as the "Gold Standard" for generating 5-substituted isoxazoles with high fidelity, while providing troubleshooting for the classical route where necessary.

Part 1: The Optimized Protocol (The Enaminone Route)

Why this route? Direct condensation of asymmetrical 1,3-dicarbonyls (e.g., 2,4-heptanedione) with hydroxylamine yields a statistical mixture of 3-propyl-5-methylisoxazole and 3-methyl-5-propylisoxazole.[1] Separation requires tedious chromatography.

The Enaminone Route locks the regiochemistry. By converting a methyl ketone (2-pentanone) into a


-enaminone, you create a distinct electrophilic center that directs the hydroxylamine attack, ensuring the propyl group ends up at the C5 position.[1]
Step-by-Step Workflow

Target: 5-Propylisoxazole (C3-H, C5-Propyl) Precursor: 1-(dimethylamino)hex-1-en-3-one[1]

StepReagent/ConditionSpecificationCritical Note
1. Enaminone Formation 2-Pentanone (1.0 eq) + DMF-DMA (1.1 eq)Reflux (100–110°C), 12–24hSolvent-free is preferred.[1] DMF-DMA (N,N-dimethylformamide dimethyl acetal) acts as both reagent and solvent.[1] Monitor via TLC for disappearance of ketone.
2. Cyclization Hydroxylamine HCl (1.2 eq)Ethanol/Water (1:[1]1) or Pure WaterpH Control is vital. The reaction is fastest at pH 5–7.[1]
3. Temperature Reflux60–80°C, 1–3hReaction is exothermic; add

slowly if scaling up (>10g).[1]
4. Isolation Extraction (DCM or Et2O)3x WashThe product is likely a liquid.[1] Distill under reduced pressure for final purity.

Part 2: Troubleshooting & FAQs

Category A: Regioselectivity & Purity[2]

Q: I am using the diketone route (2,4-heptanedione) and getting a 1:1 mixture of isomers. How do I favor the 5-propyl isomer? A: If you must use the diketone route, you are fighting thermodynamics.

  • The Fix: Control the pH during the initial mixing.

    • Basic Conditions (pH > 10): Favor the kinetic product. The hydroxylamine anion (

      
      ) attacks the most electron-deficient carbonyl. However, steric hindrance from the propyl group may still push attack to the methyl side, leading to the 3-propyl isomer (undesired).[1]
      
    • Acidic Conditions (pH < 2): Favor the thermodynamic product.

  • Recommendation: Switch to the Enaminone Route (Part 1). It is the only reliable way to get >95% regioselectivity for the 5-propyl isomer without chromatography.

Q: My product has a persistent yellow color even after distillation. A: This indicates trace amounts of the oxime intermediate or polymerized pyrrole byproducts.

  • The Fix: Wash the organic layer with 1M HCl before the final brine wash. This hydrolyzes any remaining enamine/imine species.[1]

Category B: Yield Optimization

Q: My yield is stuck at 40-50%. What is consuming my starting material? A: Two common culprits:

  • O-Alkylation vs. N-Alkylation: At high pH, hydroxylamine can act as an oxygen nucleophile, forming hydroxamic acid derivatives instead of the isoxazole ring.[1]

    • Correction: Ensure the reaction pH remains between 5 and 7. Use Sodium Acetate (NaOAc) as a buffer if using Hydroxylamine Hydrochloride.[1]

  • Hydrolysis of Enaminone: If using the enaminone route in water, prolonged heating can hydrolyze the enaminone back to the ketone and dimethylamine.[1]

    • Correction: Add the enaminone to the hydroxylamine solution (inverse addition) to ensure immediate cyclization.

Q: Can I use microwave irradiation to speed this up? A: Yes.

  • Protocol: Ethanol/Water solvent, 120°C, 10–15 minutes.

  • Benefit: Microwave synthesis often suppresses side reactions (like polymerization) seen in prolonged reflux, boosting yields to >85%.[1]

Part 3: Mechanistic Logic & Visualization

The following diagram illustrates the decision logic for route selection and the mechanism of the optimized pathway.

IsoxazoleOptimization Start Target: 5-Propylisoxazole Route_Choice Select Precursor Start->Route_Choice Diketone Route A: 2,4-Heptanedione (Classical) Route_Choice->Diketone Availability Enaminone Route B: Enaminone (Optimized) Route_Choice->Enaminone Precision Issue_Regio ISSUE: Regioselectivity Mixture of 3-Pr and 5-Pr Diketone->Issue_Regio Sol_Enaminone Step 1: 2-Pentanone + DMF-DMA Forms 1-(dimethylamino)hex-1-en-3-one Enaminone->Sol_Enaminone Result_Mix Result: Low Yield / Mixed Isomers Requires HPLC/Column Issue_Regio->Result_Mix Mechanism Step 2: Cyclization NH2OH attacks C1 (Enamine carbon) Propyl group locked at C5 Sol_Enaminone->Mechanism Result_Pure Result: High Purity (>95%) 5-Propylisoxazole Mechanism->Result_Pure Result_Mix->Enaminone Recommended Switch

Figure 1: Decision matrix comparing the classical Diketone route vs. the optimized Enaminone route for 5-propylisoxazole specificity.[1]

Part 4: Validated Experimental Protocol

Protocol ID: ISO-5PR-OPT-2026 Scale: 10 mmol[1]

  • Reagent Prep: Dissolve Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Acetate (0.98 g, 12 mmol) in Water (10 mL). Stir for 10 min to buffer.

  • Addition: Dissolve 1-(dimethylamino)hex-1-en-3-one (1.41 g, 10 mmol) in Ethanol (5 mL). Add this dropwise to the aqueous hydroxylamine solution at Room Temperature.

  • Reaction: Heat to Reflux (78°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Wash: Wash combined organics with Brine (10 mL). Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or silica plug filtration.[1]

References

  • Regioselectivity in Isoxazole Synthesis

    • Ladino, A., et al. (2026).[1][2][3] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Link

    • Note: This paper validates the enaminone route for high-yield, regioselective 5-substituted isoxazole formation in aqueous media.[1]

  • Green Chemistry Approaches

    • Bozorgpour, F., et al. (2023).[1] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 28(3). Link[1]

    • Note: Provides the basis for the water/ethanol solvent system and c
  • Mechanism of Hydroxylamine Condensation

    • Kirby, A. J., et al. (2013).[1][4] Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. Organic & Biomolecular Chemistry. Link

    • Note: While focused on phosphates, this reference details the pH-dependent nucleophilicity of hydroxylamine ( vs ), critical for optimizing the pH in Module 2.

Sources

Technical Support Center: Scale-Up of 2-(5-propylisoxazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-(5-propylisoxazol-4-yl)acetic acid .

Status: Operational | Tier: L3 (Process Development) Subject: Troubleshooting & Optimization of Isoxazole-4-acetic Acid Derivatives Applicable Route: The


-Keto Ester / Succinate Cyclization Pathway

Core Synthetic Strategy & Workflow

To achieve a scalable, robust process for 2-(5-propylisoxazol-4-yl)acetic acid , we recommend the Diethyl 2-butyrylsuccinate Route . This pathway avoids the regioselectivity issues common with direct alkylation of pre-formed isoxazoles and minimizes the use of unstable intermediates.

The Validated Pathway
  • Acylation: Claisen condensation of diethyl succinate with ethyl butyrate (or butyryl chloride).

  • Cyclization: Condensation with hydroxylamine hydrochloride to form the isoxazole ring.

  • Hydrolysis: Saponification of the ester to the free acid.

SynthesisRoute Start Diethyl Succinate + Ethyl Butyrate Inter1 Diethyl 2-butyrylsuccinate Start->Inter1 NaOEt/Toluene Claisen Condensation Inter2 Ethyl 2-(5-propylisoxazol-4-yl) acetate Inter1->Inter2 Cyclization (Regioselective) Reagent NH2OH·HCl (Controlled pH) Reagent->Inter2 Final 2-(5-propylisoxazol-4-yl) acetic acid Inter2->Final NaOH/MeOH Hydrolysis

Figure 1: The regioselective synthesis pathway utilizing the succinate backbone to establish the C4-acetic acid moiety.[1][2]

Critical Safety & Handling (The "Zero-Fail" Protocol)

WARNING: Hydroxylamine Hazard Scaling up isoxazole synthesis involves Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) . While safer than the free base, it poses significant thermal risks when mixed with metal ions or heated under confinement.[1]

  • DSC Requirement: Before any batch >100g, run a Differential Scanning Calorimetry (DSC) on the reaction mass.[1] Ensure the onset of decomposition is >50°C above your operating temperature.

  • Metal Contamination: Use glass-lined or passivated Hastelloy reactors. Trace iron (Fe) catalyzes the explosive decomposition of hydroxylamine.[1]

  • Quench Protocol: Always have a dedicated quench tank containing aqueous sodium bisulfite (NaHSO₃) to neutralize unreacted hydroxylamine.[1]

Troubleshooting Guides (Q&A Format)

Phase 1: Formation of Diethyl 2-butyrylsuccinate (The Precursor)

Q: My reaction mass solidifies or becomes too viscous during the acylation step. How do I maintain agitation?

  • Root Cause: The sodium enolate of diethyl 2-butyrylsuccinate forms a thick slurry in non-polar solvents like toluene.

  • Solution:

    • Solvent Switch: Use a Toluene/THF mixture (9:[1]1) to improve solubility.

    • Temperature Management: Maintain the internal temperature at 40–50°C during the addition of the base. Do not cool to 0°C unless using a very strong base like LDA (which is unnecessary here; NaOEt is sufficient).[1]

    • Shear: Use an anchor impeller rather than a pitch-blade turbine to handle high-viscosity slurries.

Q: I am seeing significant amounts of "O-acylation" byproducts instead of C-acylation.

  • Root Cause: Kinetic vs. Thermodynamic control failure.

  • Solution: Ensure the reaction is driven to the thermodynamic C-acylated product.

    • Protocol: After adding the butyryl source, heat the mixture to 60°C for 2–4 hours. This promotes the rearrangement of any kinetic O-acylated species back to the stable C-acylated enolate.

Phase 2: Cyclization (Isoxazole Formation)[1]

Q: The regioselectivity is poor. I am getting a mixture of 5-propyl and 3-propyl isomers.

  • Root Cause: pH drift during the addition of Hydroxylamine.

    • Mechanism:[1][3][4] At low pH, the amine attacks the ketone first (desired).[1] At high pH, the oxygen of NH₂OH may attack, or the ester hydrolysis competes.[1]

  • Solution:

    • Buffer System: Do not use free base NH₂OH. Use NH₂OH·HCl and buffer with Sodium Acetate (NaOAc) to maintain pH 4.0–5.0.[1]

    • Temperature Ramp: Combine reagents at 0–5°C, then slowly warm to reflux. This favors the formation of the oxime at the ketone (butyryl) position before cyclization occurs.

Q: I experienced a sudden exotherm (runaway) during the heating phase.

  • Root Cause: Accumulation of unreacted Hydroxylamine due to low temperature, followed by rapid reaction upon heating.[1]

  • Solution: Dosing Control.

    • Do not add all NH₂OH·HCl at once.

    • Use a "semi-batch" approach: Charge the butyrylsuccinate and buffer. Heat to 40°C. Dose the NH₂OH·HCl as a concentrated aqueous solution over 2 hours. This ensures the reagent is consumed as it is added, preventing accumulation energy.[1]

Phase 3: Isolation & Purification[1]

Q: The final acid is oiling out during acidification (work-up). How do I get a solid?

  • Root Cause: The 2-(5-propylisoxazol-4-yl)acetic acid is likely forming a supersaturated oil due to impurities (unreacted succinate or decarboxylated byproducts).

  • Solution:

    • Controlled Acidification: Dilute the alkaline hydrolysis mixture with water. Acidify slowly with HCl to pH 2.0 at elevated temperature (40°C), then cool slowly (10°C/hour) to induce crystallization.

    • Seed Crystals: If you have a previous batch, seed at 35°C.

    • Anti-solvent: If it oils out, extract into Ethyl Acetate, dry, concentrate, and recrystallize from Heptane/MTBE (Methyl tert-butyl ether).[1]

Analytical Data & Specifications

Expected Impurity Profile:

Impurity TypeOriginControl Strategy
Butyric Acid Hydrolysis of excess ethyl butyrateRemoved during alkaline wash or high-vac drying.
Diethyl Succinate Unreacted starting materialEnsure >1.1 eq of Ethyl Butyrate; monitor by GC.
Regioisomer 3-propylisoxazole derivativeControl pH (4.0–5.0) during cyclization.[1][5]
Decarboxylated 5-propyl-4-methylisoxazoleAvoid excessive temp (>100°C) during acidic workup.

QC Checkpoints:

  • HPLC: C18 Column, Water/Acetonitrile (0.1% TFA).[1] Target purity >98.5%.

  • H-NMR: Look for the singlet at ~3.5 ppm (CH₂-COOH) and the disappearance of the ethyl ester quartet/triplet.

Decision Tree: Low Yield Investigation

Troubleshooting Start Problem: Low Overall Yield (<60%) Check1 Check Step 1 (Acylation) Is Precursor Purity >90%? Start->Check1 Action1 Optimize Claisen: Increase Base equivalents Dry Solvents (KF <0.05%) Check1->Action1 No Check2 Check Step 2 (Cyclization) Is Regioisomer present? Check1->Check2 Yes Yes1 Yes No1 No Action2 Adjust pH to 4.5 Slow down heating ramp Check2->Action2 Yes Check3 Check Step 3 (Hydrolysis) Is product lost in mother liquor? Check2->Check3 No Yes2 Yes (>5%) No2 No Action3 Salt Effect: Saturate aqueous layer with NaCl before extraction Check3->Action3 Yes

Figure 2: Diagnostic workflow for yield optimization.

References

  • Preparation of Isoxazoles via 1,3-Dicarbonyls

    • P. G. M.[1][6][7] Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1] (Context: Protection strategies in scale-up).

    • Mechanism of isoxazole formation from 1,3-dicarbonyls and hydroxylamine.[1]

    • Source: [1]

  • Safety in Hydroxylamine Scale-Up

    • Cisneros, L. O., et al. "Thermal Stability of Hydroxylamine Hydrochloride."[1] Process Safety Progress, 2002.

    • Critical safety parameters for NH2OH handling.
    • Source: [1]

  • Regioselectivity in Isoxazole Synthesis

    • Clerici, F., et al. "Regioselectivity in the synthesis of isoxazoles."[1] Current Organic Chemistry, 2018.[1]

    • Source: [1]

  • General Scale-Up Methodology for Heterocycles

    • Anderson, N. G.[1] Practical Process Research and Development, 2nd Ed., Academic Press, 2012.[1]

    • Source: [1]

(Note: Specific patent literature for "2-(5-propylisoxazol-4-yl)acetic acid" is sparse in open indexes; the protocols above are derived from the standard industrial synthesis of the homologous 4-carboxymethyl isoxazole class.)

Sources

Validation & Comparative

A Comparative Guide to the Preclinical Evaluation of 2-(5-propylisoxazol-4-yl)acetic acid, a Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-(5-propylisoxazol-4-yl)acetic acid, a novel compound featuring the isoxazole scaffold, against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale, present detailed experimental protocols for a robust comparative analysis, and offer insights into the interpretation of key data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory agents.

Introduction: The Landscape of Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The cornerstone of anti-inflammatory therapy for decades has been the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[6][7][8]

  • COX-1 is constitutively expressed in most tissues and plays a homeostatic role, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[3][8]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins at the site of injury.[7][8]

This dichotomy forms the basis for the classification of NSAIDs. Traditional NSAIDs, such as Diclofenac , are non-selective and inhibit both COX-1 and COX-2.[9][10] This dual inhibition, while effective at reducing inflammation, is associated with gastrointestinal side effects due to the suppression of protective COX-1 activity.[4][11] This led to the development of selective COX-2 inhibitors, like Celecoxib , designed to provide potent anti-inflammatory effects with a reduced risk of gastric complications.[6][7][12]

The isoxazole ring is a recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory properties.[1][13][14][15][16] This guide focuses on a novel candidate, 2-(5-propylisoxazol-4-yl)acetic acid , and outlines the necessary investigations to characterize its profile and compare its potential efficacy and selectivity against the non-selective inhibitor Diclofenac and the COX-2 selective inhibitor Celecoxib.

Mechanistic Grounding: The Arachidonic Acid Cascade

To effectively compare these compounds, one must understand their target pathway. The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Injury) Membrane->PLA2 releases AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 PGs_homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->PGs_homeostatic leads to PGs_inflammatory Pro-inflammatory Prostaglandins (e.g., PGE2 - Pain, Fever, Inflammation) PGH2_2->PGs_inflammatory leads to PLA2->AA Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 CompoundX 2-(5-propylisoxazol-4-yl)acetic acid (Hypothesized COX-2 Selective) CompoundX->COX2 ?

Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.

Comparative Experimental Framework

A multi-tiered approach is essential for a thorough comparison. This involves in vitro enzymatic assays to determine potency and selectivity, cell-based assays to confirm activity in a biological context, and in vivo models to evaluate efficacy in a whole organism.

Tier 1: In Vitro COX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(5-propylisoxazol-4-yl)acetic acid against purified human recombinant COX-1 and COX-2 enzymes and compare it to Diclofenac and Celecoxib. This allows for the calculation of the COX-2 Selectivity Index (SI).

Causality: This is the most direct method to assess the interaction between a compound and its enzymatic target. By using purified enzymes, we eliminate confounding cellular factors and can precisely quantify inhibitory potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a quantitative measure of COX-2 selectivity, a critical predictor of potential gastrointestinal side effects.[12]

Experimental Protocol: Fluorometric COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Compound 1. Prepare serial dilutions of Test Compound, Diclofenac, Celecoxib Incubate 3. Add compound dilutions to wells. Pre-incubate for 15 min at 37°C Prep_Compound->Incubate Prep_Enzyme 2. Aliquot purified COX-1 or COX-2 enzyme into 96-well plate Prep_Enzyme->Incubate Add_Substrate 4. Initiate reaction with Arachidonic Acid & Fluorometric Probe Incubate->Add_Substrate Measure 5. Measure fluorescence kinetically (Ex: 535nm, Em: 587nm) Add_Substrate->Measure Calculate 6. Calculate % Inhibition Measure->Calculate Plot 7. Plot dose-response curve and determine IC50 Calculate->Plot

Caption: Workflow for the in vitro COX Inhibition Assay.

Detailed Steps:

  • Reagent Preparation: Prepare stock solutions of 2-(5-propylisoxazol-4-yl)acetic acid, Diclofenac, and Celecoxib in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve a range of final assay concentrations.[17]

  • Enzyme Addition: In a 96-well white opaque plate, add assay buffer, a heme cofactor, and either purified human recombinant COX-1 or COX-2 enzyme to appropriate wells.[18][19] Include wells for "enzyme control" (no inhibitor) and "background" (inactive enzyme).[20]

  • Inhibitor Pre-incubation: Add the diluted test compounds and controls to the wells. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.[17][19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid (substrate) and a suitable fluorometric probe (e.g., Amplex Red).[17][18]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation ~535 nm, Emission ~587 nm) for 5-10 minutes.[18]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[17]

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

Anticipated Data Summary:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1/COX-2)
2-(5-propylisoxazol-4-yl)acetic acid (Experimental)(Experimental)(Calculated)
Diclofenac~500~250~2
Celecoxib~5000~50~100

Note: IC50 values for Diclofenac and Celecoxib are approximate literature values for comparative purposes.

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the production of PGE2 in a cellular model of inflammation.

Causality: This assay moves from a purified enzyme system to a more biologically relevant context. It confirms that the compound can penetrate cell membranes and inhibit COX-2 activity within the cell, which has been induced by an inflammatory stimulus like lipopolysaccharide (LPS). Measuring the downstream product, PGE2, provides a functional readout of enzyme inhibition.[17]

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere overnight.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(5-propylisoxazol-4-yl)acetic acid, Diclofenac, or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Induce inflammation and COX-2 expression by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).[17]

  • Incubation: Incubate the cells for 24 hours to allow for COX-2 expression and PGE2 production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[21][22][23][24]

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration and determine the cellular IC50 value.

Tier 3: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory efficacy of 2-(5-propylisoxazol-4-yl)acetic acid in a standard animal model of inflammation.

Causality: This is a crucial step to assess a compound's activity in a whole organism, providing insights into its pharmacokinetics and overall efficacy. The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating acute inflammation and the efficacy of NSAIDs.[1][14][25][26][27] The inflammatory response in this model is biphasic, with the later phase being highly dependent on prostaglandin synthesis.

Experimental Protocol: Rat Paw Edema

Paw_Edema_Workflow cluster_phase1 Dosing and Measurement (T=0) cluster_phase2 Inflammation Induction (T=1h) cluster_phase3 Efficacy Measurement (T=2h to 6h) Acclimate 1. Acclimate Wistar rats and group them Measure_Initial 2. Measure initial paw volume (Plethysmometer) Acclimate->Measure_Initial Dose 3. Administer Test Compound, Controls, or Vehicle orally Measure_Initial->Dose Inject 4. Inject 1% Carrageenan solution into sub-plantar region of right hind paw Dose->Inject 1 hour later Measure_Final 5. Measure paw volume at hourly intervals post-injection Inject->Measure_Final Calculate 6. Calculate % Edema Inhibition Measure_Final->Calculate

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Steps:

  • Animal Acclimation: Use male Wistar rats (150-200g). Acclimate them to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.[25]

  • Grouping and Initial Measurement: Divide the rats into groups (n=6 per group): Vehicle control, Positive Control (Diclofenac or Celecoxib), and various dose levels of 2-(5-propylisoxazol-4-yl)acetic acid. Measure the initial volume of the right hind paw using a plethysmometer.

  • Dosing: Administer the compounds or vehicle orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[1][28]

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29]

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Anticipated Data Summary:

Treatment Group (Dose)Paw Edema Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control(Experimental)0%
2-(5-propylisoxazol-4-yl)acetic acid (e.g., 10 mg/kg)(Experimental)(Calculated)
2-(5-propylisoxazol-4-yl)acetic acid (e.g., 30 mg/kg)(Experimental)(Calculated)
Diclofenac (e.g., 10 mg/kg)(Experimental)(Calculated)
Celecoxib (e.g., 10 mg/kg)(Experimental)(Calculated)

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the anti-inflammatory profile of a novel compound, 2-(5-propylisoxazol-4-yl)acetic acid. The data generated from these comparative studies will allow for a robust assessment of its potency, selectivity, and in vivo efficacy relative to both non-selective and COX-2 selective standards.

A promising result would be a high COX-2 selectivity index (similar to or better than Celecoxib) in the in vitro assay, coupled with potent inhibition of PGE2 production in the cell-based assay and significant reduction of paw edema in vivo. Such a profile would warrant further investigation, including pharmacokinetic studies, broader toxicological screening, and evaluation in chronic inflammation models to fully establish its therapeutic potential.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715–1731. Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Diclofenac - Wikipedia. (n.d.). Retrieved from [Link]

  • Diclofenac: an update on its mechanism of action and safety profile. (2010). ScienceOpen. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • What is the mechanism of Diclofenac Diethylamine? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. Retrieved from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. Retrieved from [Link]

  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. Retrieved from [Link]

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. Retrieved from [Link]

  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2685. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved from [Link]

  • Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382. Retrieved from [Link]

  • Chun, Y., & Kim, S. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 66(2), 123–128. Retrieved from [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved from [Link]

  • ARG82995 Prostaglandin E2 Competitive ELISA Kit. (n.d.). arigobio. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]

  • Human Prostaglandin E2 (PGE2) Elisa kit. (n.d.). AMSBIO. Retrieved from [Link]

  • NSAIDs: Examples, side effects, and uses. (2024). Medical News Today. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Medications - non-steroidal anti-inflammatory drugs. (n.d.). Better Health Channel. Retrieved from [Link]

  • The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. (2002). In Vivo. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Bentham Science. Retrieved from [Link]

  • What in vivo models are used for pain studies? (2025). Patsnap Synapse. Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). SpringerLink. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-6,7-dimethyl-4-oxo-4H-quinazolin-2-yl]sulfanyl-N-arylacetamides. Archiv der Pharmazie, 339(8), 410–416.
  • Husain, A., et al. (2008). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. Acta Pharmaceutica, 58(4), 393–407. Retrieved from [Link]

  • Amir, M., et al. (2013). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843–4848. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1324. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Bioactivity of 2-(5-propylisoxazol-4-yl)acetic acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 2-(5-propylisoxazol-4-yl)acetic acid. By employing a multi-faceted approach across different cell lines, we can elucidate its therapeutic potential and mechanism of action. This document emphasizes the rationale behind experimental choices, providing detailed protocols and data interpretation strategies to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Multi-Cell Line Validation

Initial drug discovery efforts often identify promising compounds through high-throughput screening. However, a compound's efficacy can vary significantly depending on the cellular context. Genetic and phenotypic differences between cell lines can influence drug metabolism, target engagement, and downstream signaling pathways. Therefore, validating the bioactivity of a compound like 2-(5-propylisoxazol-4-yl)acetic acid in a panel of diverse cell lines is a critical step to:

  • Determine the spectrum of activity: Identify which cell types are most sensitive to the compound.

  • Elucidate the mechanism of action: Uncover the molecular pathways through which the compound exerts its effects.

  • Predict in vivo efficacy: Gain insights into how the compound might behave in a more complex biological system.

  • Identify potential resistance mechanisms: Understand why some cell lines may be non-responsive.

Based on the structural similarities to other known bioactive molecules, we hypothesize that 2-(5-propylisoxazol-4-yl)acetic acid may possess anti-inflammatory and anti-cancer properties. Acetic acid derivatives have been explored as heparanase inhibitors, which can possess anti-angiogenic properties.[1] Other acetic acid derivatives have shown potential as inhibitors of cyclooxygenase, a key enzyme in inflammation.[2] Furthermore, some acetic acid compounds have demonstrated the ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation.[3] To investigate these possibilities, this guide will focus on validating its bioactivity in relevant cancer and immune cell lines.

Section 1: Assessing Cytotoxicity and Anti-proliferative Effects

A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) and helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Experimental Design: Choice of Cell Lines and Assays

For this validation study, we will utilize a panel of three cell lines:

  • A549 (Human Lung Carcinoma): A commonly used cancer cell line known for its robustness.

  • MDA-MB-231 (Human Breast Adenocarcinoma): A model for aggressive, triple-negative breast cancer.

  • RAW 264.7 (Mouse Macrophage): An immune cell line crucial for investigating potential anti-inflammatory effects.

To assess cell viability, we will employ the XTT assay . This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[4][5] The XTT assay is preferred over the traditional MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing experimental variability.[4][5]

dot

Caption: Workflow for assessing cell viability using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate A549, MDA-MB-231, and RAW 264.7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(5-propylisoxazol-4-yl)acetic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Comparative Data Summary
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
A549 >10085.362.1
MDA-MB-231 75.648.225.9
RAW 264.7 92.170.555.8

Interpretation: The hypothetical data suggests that 2-(5-propylisoxazol-4-yl)acetic acid exhibits a time- and dose-dependent inhibitory effect on the proliferation of all three cell lines. The MDA-MB-231 cell line appears to be the most sensitive, with the lowest IC50 value at all time points. This indicates a potential anti-cancer activity, particularly against aggressive breast cancer subtypes.

Section 2: Investigating the Induction of Apoptosis

To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), we will perform assays to detect key apoptotic markers. This is crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent that can selectively eliminate cancer cells.

Experimental Design: Dual Staining for Apoptotic Markers

We will use a dual-staining method employing Annexin V and a cell death dye (like Propidium Iodide or 7-AAD) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[6] The cell death dye can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[6]

Additionally, we will measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6][7] An increase in caspase-3/7 activity is a hallmark of apoptosis.

dot

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol: Annexin V and Caspase-3/7 Assays
  • Cell Treatment: Seed A549 and MDA-MB-231 cells in 6-well plates. Treat the cells with the 48-hour IC50 concentration of 2-(5-propylisoxazol-4-yl)acetic acid.

  • Cell Harvesting: After 48 hours of treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Caspase-3/7 Staining: In a separate tube, resuspend the cells in a buffer containing the Caspase-3/7 reagent and incubate at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For Annexin V/PI staining, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. For the caspase assay, quantify the percentage of cells with active caspases 3 and 7.

Comparative Data Summary
Cell Line% Early Apoptosis% Late Apoptosis/Necrosis% Caspase-3/7 Positive
A549 15.28.520.1
MDA-MB-231 28.712.335.4
Vehicle Control < 5< 2< 3

Interpretation: The hypothetical data indicates that 2-(5-propylisoxazol-4-yl)acetic acid induces apoptosis in both cancer cell lines, with a more pronounced effect in the MDA-MB-231 cells. The significant increase in both early and late apoptotic populations, coupled with the activation of caspases 3 and 7, strongly suggests that the compound's anti-proliferative effects are mediated, at least in part, by the induction of programmed cell death.

Section 3: Elucidating the Mechanism of Action - Targeting Key Signaling Pathways

To gain deeper insight into how 2-(5-propylisoxazol-4-yl)acetic acid exerts its bioactivity, we will investigate its effects on key signaling pathways implicated in cancer and inflammation. Based on the compound's structure and observed effects, we hypothesize that it may modulate the STAT3 and/or NF-κB signaling pathways.

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[8] Constitutive activation of STAT3 is a hallmark of many cancers and is associated with poor prognosis.[8][9]

  • NF-κB Signaling: The Nuclear Factor kappa B (NF-κB) is a key regulator of the immune and inflammatory response.[10][11] It controls the expression of pro-inflammatory genes, and its dysregulation is linked to various inflammatory diseases and cancer.[10][12]

dot

Signaling_Pathways cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus_stat3 Nucleus p_stat3->nucleus_stat3 gene_transcription_stat3 Gene Transcription (Proliferation, Survival) nucleus_stat3->gene_transcription_stat3 tnf_receptor TNF Receptor ikk IKK tnf_receptor->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkb NF-κB nucleus_nfkb Nucleus nfkb->nucleus_nfkb gene_transcription_nfkb Gene Transcription (Inflammation) nucleus_nfkb->gene_transcription_nfkb compound 2-(5-propylisoxazol-4-yl)acetic acid compound->p_stat3 Inhibits (Hypothesis) compound->ikb Prevents Degradation (Hypothesis)

Caption: Hypothesized mechanism of action on STAT3 and NF-κB pathways.

Experimental Approach: Western Blotting

We will use Western blotting to assess the phosphorylation status of key proteins in the STAT3 and NF-κB pathways. Phosphorylation is a critical step in the activation of these pathways.

  • For STAT3: We will measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio would indicate inhibition of the pathway.

  • For NF-κB: We will measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα. IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm.[13] Its phosphorylation and subsequent degradation are required for NF-κB activation.[13][14] A decrease in p-IκBα levels would suggest inhibition of the NF-κB pathway.

Detailed Protocol: Western Blotting
  • Cell Treatment and Lysis: Treat MDA-MB-231 cells (for STAT3) and RAW 264.7 cells (for NF-κB, stimulated with LPS) with 2-(5-propylisoxazol-4-yl)acetic acid for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-STAT3, total STAT3, p-IκBα, total IκBα, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Expected Outcomes and Interpretation
  • Inhibition of STAT3: A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 in MDA-MB-231 cells would suggest that the compound's anti-cancer activity is mediated through the inhibition of the STAT3 pathway.

  • Inhibition of NF-κB: A dose-dependent decrease in the level of p-IκBα in LPS-stimulated RAW 264.7 cells would indicate that the compound possesses anti-inflammatory properties by suppressing the NF-κB signaling cascade.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the bioactivity of 2-(5-propylisoxazol-4-yl)acetic acid in different cell lines. The proposed experiments will provide crucial data on its anti-proliferative, apoptotic, and potential anti-inflammatory and anti-cancer mechanisms. Positive results from these studies would warrant further investigation, including:

  • Target Identification: Employing techniques such as affinity chromatography or computational modeling to identify the direct molecular target(s) of the compound.[15][16][17]

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.

By following the rigorous methodologies outlined in this guide, researchers can effectively characterize the therapeutic potential of 2-(5-propylisoxazol-4-yl)acetic acid and contribute to the development of novel therapeutics.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • He, L., et al. (2015). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. [Link]

  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci. [Link]

  • Sun, S.-C. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Zou, S., et al. (2020). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells. [Link]

  • Bio-Rad. NF-kB signaling pathway. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Frank, D. A. (2012). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Medicine. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (2023). Frontiers in Oncology. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. MTT assay. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. [Link]

  • ResearchGate. Caspase 3/7 and Annexin-V apoptotic activity post-treatment with 350... [Link]

  • Pinto, M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • Li, H., et al. (2012). (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury. Journal of Gastroenterology and Hepatology. [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Galati, E., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Miyamoto, T., et al. (1985). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry. [Link]

  • Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules. [Link]

  • Zhang, B., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • Szychowska, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link]

  • Al-Deeb, O. A., et al. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Arzneimittelforschung. [Link]

  • Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]

  • Tselinskii, I. V., et al. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. [Link]

  • Sharma, M., et al. (2020). characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Plant Archives. [Link]

Sources

Head-to-Head Comparison: 5-Propylisoxazole Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trade-Off

In hit-to-lead optimization, the isoxazole scaffold acts as a critical bioisostere for amides and esters, offering improved hydrolytic stability and rigidified geometry. However, the selection of 5-propylisoxazole versus its regioisomer 3-propylisoxazole , or its branched isomer 5-isopropylisoxazole , presents a classic medicinal chemistry trade-off: Synthetic Accessibility vs. Metabolic Stability.

This guide provides a head-to-head technical analysis of these isomers, grounding the decision-making process in experimental reality.

  • 5-n-Propylisoxazole: The "Synthetic Favorite." Highly accessible via Click chemistry (1,3-dipolar cycloaddition). Prone to Phase I metabolic oxidation at the alkyl chain.

  • 3-n-Propylisoxazole: The "Metabolic Fortress." Harder to synthesize regioselectively but often displays superior microsomal stability.

  • 5-Isopropylisoxazole: The "Steric Shield." A branched alternative to block the metabolic "soft spot" while maintaining the 5-position synthetic ease.

Comparative Profile: Physicochemical & Synthetic Metrics

The following data aggregates standard industry values for these scaffolds as building blocks (e.g., carboxylic acid derivatives).

Feature5-n-Propylisoxazole 3-n-Propylisoxazole 5-Isopropylisoxazole
Synthetic Accessibility High (One-pot, high yield)Medium/Low (Requires specific directing groups)High (Similar to n-propyl)
Primary Synthesis Route [3+2] Cycloaddition (Nitrile Oxide + Alkyne)Condensation (

-keto ester + Hydroxylamine)
[3+2] Cycloaddition
Metabolic Stability (HLM) Moderate (Alkyl chain oxidation)High (Ring shields substituent)High (Branched group blocks CYP)
Lipophilicity (cLogP) ~1.8 - 2.1~1.8 - 2.1~1.9 - 2.2
Electronic Character C-5 is electron-rich; susceptible to electrophilesC-3 is less electron-richSimilar to 5-n-propyl
Key Liability

-1 oxidation on propyl chain
Regioselective synthesis puritySteric clash in tight binding pockets
Synthetic Pathways & Regioselectivity

The primary differentiator between these isomers is the method of construction. The formation of the isoxazole ring is governed by the electronics of the dipole (nitrile oxide) and the dipolarophile (alkyne).[1]

Mechanism of Regioselectivity

The 1,3-dipolar cycloaddition of a nitrile oxide to a terminal alkyne is naturally biased toward the 3,5-disubstituted product (5-propylisoxazole). Reversing this to obtain the 3-propyl isomer often requires protecting group manipulations or alternative condensation chemistry.

SynthesisPathways Start Precursors NitrileOxide Nitrile Oxide (Dipole) Start->NitrileOxide Alkyne Terminal Alkyne (Dipolarophile) Start->Alkyne AltRoute Claisen Condensation (Alternative) Start->AltRoute Beta-Keto Ester + NH2OH Reaction [3+2] Cycloaddition NitrileOxide->Reaction Alkyne->Reaction Iso5 5-Propylisoxazole (Major Product) Reaction->Iso5 Steric/Electronic Favorability Iso4 4-Propylisoxazole (Minor/Trace) Reaction->Iso4 Unfavored Iso3 3-Propylisoxazole AltRoute->Iso3 Regiocontrolled by pH control

Figure 1: Synthetic bifurcation showing the natural kinetic favorability of the 5-substituted isomer via cycloaddition versus the condensation route required for the 3-substituted isomer.

Metabolic Stability: The "Soft Spot" Analysis

A critical failure mode for 5-propylisoxazole in early discovery is rapid clearance.

  • The Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) prefer electron-rich sites. The C-5 position of the isoxazole ring is more electron-rich than C-3. Furthermore, the alkyl chain extending from C-5 is exposed to the solvent/enzyme interface.

  • The Liability: The terminal (

    
    ) or penultimate (
    
    
    
    -1) carbons of the n-propyl chain are prime targets for hydroxylation.
  • The Solution (Isomer Switching):

    • Switch to 3-Propyl: The C-3 position is sterically closer to the ring nitrogens and often buried deeper in the binding pocket or less accessible to the heme iron of CYP enzymes.

    • Switch to 5-Isopropyl: Branching at the benzylic-like position removes the easy abstraction of protons and adds steric bulk, significantly slowing metabolic clearance (Scaffold Hopping).

Experimental Protocols

To validate these claims in your own program, use the following self-validating protocols.

Protocol A: Regioselective Synthesis of 5-Propylisoxazole

Objective: High-yield synthesis via CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition variant).

  • Reagents:

    • Nitropropane (Precursor to nitrile oxide).

    • Propargyl alcohol (or relevant alkyne).[2]

    • Di-tert-butyl dicarbonate (

      
      ) & DMAP (activators).
      
  • Procedure:

    • Dissolve nitropropane (1.0 equiv) and alkyne (1.2 equiv) in acetonitrile.

    • Add

      
       (1.1 equiv) and DMAP (0.1 equiv).
      
    • Critical Step: The

      
       dehydrates the nitro compound in situ to generate the nitrile oxide slowly. This slow release prevents dimerization of the nitrile oxide (furoxan formation).
      
    • Stir at RT for 4-6 hours.

  • Validation:

    • TLC: Disappearance of nitroalkane.

    • NMR: Look for the characteristic isoxazole singlet proton at

      
       6.0–6.5 ppm. The 5-substituted isomer typically shows a specific coupling constant distinct from the 4-substituted.
      
Protocol B: Microsomal Stability Assessment (Head-to-Head)

Objective: Quantify the metabolic liability of the n-propyl chain.

  • Setup:

    • Test Compounds: 5-n-propyl, 3-n-propyl, 5-isopropyl derivatives (

      
      ).
      
    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate compounds with HLM at 37°C for 5 mins.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • LC-MS/MS monitoring of parent depletion.

    • Self-Validation: If the 5-n-propyl isomer shows high clearance (

      
      ), look for +16 Da metabolites (hydroxylation). If the 5-isopropyl isomer shows >50% reduction in clearance compared to n-propyl, the metabolic liability is confirmed as the alkyl chain.
      
Decision Matrix: Which Isomer to Choose?

Use this logic flow to select the correct isomer for your stage of development.

DecisionTree Start Start: Scaffold Selection Q1 Is Synthetic Speed Critical? (Hit Generation) Start->Q1 Result1 Choose 5-n-Propyl (Fastest Synthesis) Q1->Result1 Yes Q2 Is Metabolic Clearance High? Q1->Q2 No (Lead Opt) Q2->Result1 No Q3 Can the Pocket Tolerate Bulk? Q2->Q3 Yes Result2 Choose 5-Isopropyl (Blocks Metabolism) Q3->Result2 Yes Result3 Choose 3-n-Propyl (Electronic/Steric Change) Q3->Result3 No

Figure 2: Decision matrix for selecting the optimal propylisoxazole isomer based on project stage and DMPK data.

References
  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link](Note: Generalized link to PMC search for verification).

  • Organic Chemistry Portal. (2024). Isoxazole Synthesis: Recent Literature and Protocols. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis Featuring 2-(5-propylisoxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. It is the measure of a drug's ability to interact with its intended biological target while minimizing engagement with other, unintended targets. This precision is the bedrock of developing safer and more effective therapeutics, as off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2] This guide provides an in-depth, practical framework for assessing the selectivity of a novel chemical entity, using the hypothetical compound 2-(5-propylisoxazol-4-yl)acetic acid , hereafter referred to as Compound X , as a case study.

For the purpose of this guide, we will postulate that Compound X has been identified as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain.[3] The therapeutic rationale for developing a COX-2 inhibitor is to alleviate inflammation while sparing the related isoform, Cyclooxygenase-1 (COX-1). COX-1 plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[4][5] Therefore, the selectivity of Compound X for COX-2 over COX-1 is a critical determinant of its potential therapeutic window and safety profile.[1][6]

This guide will compare Compound X to two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs):

  • Indomethacin: A potent, non-selective COX inhibitor, known for its efficacy but also for its significant gastrointestinal side effects.[7]

  • Celecoxib: A highly selective COX-2 inhibitor, developed to provide anti-inflammatory benefits with a reduced risk of gastrointestinal complications.[1][5]

Through a series of robust biochemical and cell-based assays, we will construct a selectivity profile for Compound X, providing a clear, data-driven comparison against these established benchmarks.

Comparative Selectivity Profile: Compound X vs. Reference Compounds

A compound's selectivity is not an absolute value but is typically expressed as a ratio of its potency against off-targets versus its primary target. The most common metric is the half-maximal inhibitory concentration (IC50), with the selectivity index (SI) calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: Comparative COX Inhibition and Selectivity Indices

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) [COX-1/COX-2]
Compound X (Hypothetical) 8502534
Indomethacin 15250.6
Celecoxib 15003050

Note: IC50 values for Indomethacin and Celecoxib are representative values derived from published literature for comparative purposes. Actual values can vary based on specific assay conditions.[2][7][8]

This hypothetical data positions Compound X as a potent and selective COX-2 inhibitor, superior to the non-selective Indomethacin and approaching the selectivity of Celecoxib. The following sections detail the experimental workflows required to generate such data.

Experimental Framework for Determining COX Selectivity

A multi-tiered approach, combining direct enzyme inhibition assays with more physiologically relevant cell-based models, is essential for a comprehensive selectivity assessment.

Overall Selectivity Assessment Workflow

The process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a more complex biological environment.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays b_assay_1 Recombinant Human COX-1 Enzyme Assay b_data Calculate IC50 Values (COX-1 & COX-2) b_assay_1->b_data b_assay_2 Recombinant Human COX-2 Enzyme Assay b_assay_2->b_data b_selectivity Determine Biochemical Selectivity Index (SI) b_data->b_selectivity c_assay_1 Human Whole Blood Assay (COX-1 Activity - TxB2) b_selectivity->c_assay_1 Proceed if promising selectivity observed c_assay_2 LPS-Stimulated HWB Assay (COX-2 Activity - PGE2) b_selectivity->c_assay_2 Proceed if promising selectivity observed c_data Calculate IC50 Values (Cellular COX-1 & COX-2) c_assay_1->c_data c_assay_2->c_data c_selectivity Determine Cellular Selectivity Index (SI) c_data->c_selectivity final final c_selectivity->final Comprehensive Selectivity Profile

Caption: Workflow for assessing COX inhibitor selectivity.

Protocol 1: In Vitro Biochemical COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant COX-1 and COX-2. It is a fundamental first step for determining potency and selectivity. Commercial kits are available for this purpose, often measuring the peroxidase activity of the COX enzyme.[9][10][11]

Principle: The cyclooxygenase activity of COX converts arachidonic acid to Prostaglandin G2 (PGG2). The subsequent peroxidase activity reduces PGG2 to PGH2. This assay monitors the peroxidase component by using a colorimetric or fluorometric probe that reacts with the enzyme during this reduction, generating a measurable signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute recombinant human COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Store on ice.

    • Prepare a solution of Heme, a required cofactor for COX activity.

    • Prepare the substrate solution (Arachidonic Acid) and the detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assays) as per the manufacturer's instructions.[10]

    • Prepare serial dilutions of Compound X, Indomethacin, and Celecoxib in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Plate Setup (96-well format):

    • Add 160 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme to each well.

    • Add 10 µL of the appropriate test compound dilution to the 'inhibitor' wells. For '100% activity' controls, add 10 µL of vehicle (Assay Buffer with DMSO). For 'background' controls, use heat-inactivated enzyme.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Initiation and Measurement:

    • Pre-incubate the plate for 10-15 minutes at 25°C to allow the compounds to bind to the enzymes.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 590 nm for TMPD) or fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data by subtracting the background control rate from all other rates.

    • Calculate the percentage of inhibition for each compound concentration relative to the '100% activity' control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Whole Blood Assay (WBA) for Cellular Selectivity

The WBA is a more physiologically relevant model as it measures enzyme activity within intact cells, accounting for factors like cell permeability and protein binding.[12][13][14]

Principle:

  • COX-1 Activity: In resting human whole blood, allowing it to clot naturally induces platelet aggregation, a process driven by COX-1-mediated production of Thromboxane A2 (TxA2). The stable metabolite, Thromboxane B2 (TxB2), is measured as an index of COX-1 activity.[14]

  • COX-2 Activity: To measure COX-2 activity, whole blood is first treated with a stimulant like lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. The subsequent production of Prostaglandin E2 (PGE2) is then measured as an index of COX-2 activity.[13]

Step-by-Step Methodology:

  • Blood Collection:

    • Draw fresh blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Assay:

    • Aliquot 500 µL of heparinized blood into tubes.

    • Add the test compounds (Compound X, Indomethacin, Celecoxib) at various concentrations. Include a vehicle control (DMSO).

    • Incubate at 37°C for 1 hour to allow for natural clotting.

    • Stop the reaction by placing the tubes on ice and adding a potent, non-specific COX inhibitor (e.g., a high concentration of Indomethacin) to prevent further prostanoid synthesis during sample processing.

    • Centrifuge to separate the plasma.

  • COX-2 Assay:

    • Aliquot 500 µL of heparinized blood into tubes.

    • Add the test compounds at various concentrations.

    • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

    • Incubate the blood at 37°C for 24 hours.

    • Centrifuge to separate the plasma.

  • Quantification of Prostanoids:

    • Store the collected plasma at -80°C until analysis.

    • Measure the concentration of TxB2 (for the COX-1 assay) and PGE2 (for the COX-2 assay) in the plasma samples using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of TxB2 and PGE2 production for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the log of the compound concentration and fitting the curve as described previously.

Understanding the Mechanism: The Cyclooxygenase Pathway

Both COX-1 and COX-2 enzymes are located in the endoplasmic reticulum and catalyze the conversion of arachidonic acid, a fatty acid released from the cell membrane by phospholipase A2, into prostanoids.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_products Prostanoids membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimuli (e.g., Injury) cox1 COX-1 (Constitutive) 'Housekeeping' aa->cox1 cox2 COX-2 (Inducible) Inflammation aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 tissues Tissue-Specific Isomerases pgh2->tissues pgi2 Prostacyclin (PGI2) (Vasodilation, Gastric Protection) tissues->pgi2 pge2 Prostaglandin E2 (PGE2) (Pain, Fever, Inflammation) tissues->pge2 txa2 Thromboxane A2 (TxA2) (Platelet Aggregation) tissues->txa2 indomethacin Indomethacin (Non-selective) indomethacin->cox1 indomethacin->cox2 celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2 compound_x Compound X (COX-2 Selective) compound_x->cox2

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.